Technical Documentation Center

2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride
  • CAS: 2060053-75-8

Core Science & Biosynthesis

Foundational

Technical Guide: CAS 2060053-75-8 (JNJ-74699157/ARS-3248)

This technical guide details the chemical characteristics, pharmacology, and safety profile of JNJ-74699157 (also known as ARS-3248 ), assigned CAS 2060053-75-8 .[1] [1] Executive Summary CAS 2060053-75-8 , chemically id...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical characteristics, pharmacology, and safety profile of JNJ-74699157 (also known as ARS-3248 ), assigned CAS 2060053-75-8 .[1]

[1]

Executive Summary

CAS 2060053-75-8 , chemically identified as JNJ-74699157 (or ARS-3248 ), is a synthetic small-molecule pharmacological agent designed as a targeted covalent inhibitor of the KRAS G12C oncoprotein.[1] Developed jointly by Wellspring Biosciences and Janssen Research & Development, it represents a second-generation effort to target the historically "undruggable" KRAS mutant by exploiting the Switch II Pocket (S-IIP).[1]

While the molecule demonstrated high selectivity and potency in preclinical models, its clinical development (Phase I, NCT04006301) was terminated due to dose-limiting skeletal muscle toxicities (specifically Grade 3–4 CPK elevation) and a lack of sufficient efficacy at tolerable doses.[1] This guide analyzes its chemical architecture, mechanism of action, and the specific toxicological challenges that defined its lifecycle.

Chemical Identity & Physicochemical Profile[1][2][3][4]

JNJ-74699157 belongs to a class of atropisomeric quinazoline-based inhibitors derived from the foundational chemistry of ARS-1620.[1] It is designed to overcome the rapid metabolic clearance observed in earlier prototypes.

Nomenclature and Identifiers
Parameter Details
CAS Registry Number 2060053-75-8
Primary Code Names JNJ-74699157, ARS-3248
Chemical Class Small Molecule, Covalent Electrophile
Scaffold Type Quinazoline / Heterocyclic Atropisomer
Target KRAS p.G12C (Glycine-12 to Cysteine mutant)
Physicochemical Characteristics

The molecule was optimized for oral bioavailability and stability compared to its predecessor, ARS-1620.[1]

Property Characteristic / Value Implication
Binding Mode Irreversible CovalentForms a covalent bond with the thiol group of Cys12.[1]
Stereochemistry AtropisomericRestricted rotation ensures the warhead is pre-positioned for the target cysteine.
Solubility Low to Moderate (Aqueous)Requires formulation aids (e.g., amorphous solid dispersion) for oral delivery.[1]
Metabolic Stability High (Preclinical)Designed to resist rapid oxidative metabolism (CYP3A4) common in first-gen inhibitors.[1]
Warhead Acrylamide derivativeThe electrophilic moiety responsible for the Michael addition reaction with Cys12.

Mechanism of Action (MoA)

JNJ-74699157 functions as a GDP-state specific covalent inhibitor .[1] Unlike ATP-competitive kinase inhibitors, it does not compete with the nucleotide (GTP/GDP) directly but binds to an allosteric pocket that exists only when KRAS is in its inactive (GDP-bound) conformation.[1]

The "Trapping" Mechanism[1]
  • Recognition: The inhibitor binds to the Switch II Pocket (S-IIP) , a shallow hydrophobic groove near the effector binding region.[1]

  • Reaction: The acrylamide warhead is positioned in proximity to the mutant Cysteine 12 residue.

  • Locking: A Michael addition reaction occurs, forming a permanent covalent bond.

  • Consequence: The KRAS G12C protein is "trapped" in the inactive GDP-bound state, preventing the exchange of GDP for GTP.[1] This blocks the interaction with downstream effectors like RAF, halting the MAPK signaling cascade.[2]

Signaling Pathway Visualization

The following diagram illustrates the interruption of the RAS-RAF-MEK-ERK pathway by JNJ-74699157.[1]

KRAS_Pathway cluster_KRAS KRAS G12C Cycle GF Growth Factors (EGF, etc.) RTK RTK (EGFR) GF->RTK SOS SOS1 (GEF) RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Activation (Blocked by JNJ) KRAS_GTP->KRAS_GDP Hydrolysis (Impaired in G12C) RAF RAF Kinase KRAS_GTP->RAF JNJ JNJ-74699157 (Covalent Inhibitor) JNJ->KRAS_GDP Covalent Binding (Cys12) MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus

Caption: JNJ-74699157 covalently locks KRAS G12C in the inactive GDP state, severing downstream signaling.

Safety Profile & Toxicology (Clinical Findings)

The clinical development of JNJ-74699157 was halted primarily due to safety concerns that emerged during the Phase I dose-escalation study (NCT04006301).[1]

Dose-Limiting Toxicity (DLT)

The primary adverse event leading to trial termination was skeletal muscle toxicity , characterized by elevated Creatine Phosphokinase (CPK).[1]

Adverse Event Grade (CTCAE) Incidence Clinical Manifestation
Increased CPK Grade 3–4HighAsymptomatic or symptomatic elevation of muscle enzymes, posing a risk of rhabdomyolysis.[1]
Myalgia Grade 1–2ModerateMuscle pain and weakness associated with CPK spikes.[1]
Fatigue Grade 1–2CommonGeneralized asthenia.[1]
Mechanism of Toxicity

While KRAS G12C inhibitors are designed to be tumor-specific (since wild-type KRAS lacks Cys12), off-target effects or specific metabolic liabilities can cause toxicity.[1] The muscle toxicity observed with JNJ-74699157 is distinct from the gastrointestinal/hepatotoxicity profile of other G12C inhibitors (e.g., sotorasib).[1]

  • Hypothesis: The toxicity may stem from off-target binding to other cysteine-containing kinases or proteins enriched in skeletal muscle, or a metabolite-driven effect.[1]

Synthesis & Manufacturing Principles

While the exact proprietary process is confidential, the synthesis of this class of inhibitors generally follows a convergent route.

Retrosynthetic Analysis

The molecule is typically assembled from three key components:

  • The Core Scaffold: A quinazoline or pyrido-pyrimidine ring system.[1]

  • The Chiral Amine: Often a piperazine or pyrrolidine derivative that fits into the solvent-exposed region.[1]

  • The Warhead: An acryloyl chloride or similar electrophile introduced in the final step.

General Synthetic Workflow
  • Scaffold Construction: Nucleophilic aromatic substitution (SNAr) is used to functionalize the quinazoline core with the chiral amine.

  • Coupling: The core is coupled with a phenol or aryl group that occupies the hydrophobic pocket (Switch II).

  • Acrylation (Critical Step): The final step involves reacting the secondary amine on the scaffold with acryloyl chloride or an acrylic acid derivative (using coupling agents like HATU) to install the reactive warhead.

    • Control: Temperature must be strictly controlled (<0°C) to prevent polymerization of the acrylamide.[1]

Experimental Protocols

In Vitro KRAS G12C Binding Assay (Mass Spectrometry)

To verify covalent engagement of JNJ-74699157 with KRAS G12C.[1]

Reagents:

  • Recombinant KRAS G12C protein (GDP-loaded).[1]

  • JNJ-74699157 (10 mM DMSO stock).[1]

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2.[1]

Protocol:

  • Incubation: Dilute KRAS G12C protein to 2 µM in reaction buffer.

  • Treatment: Add JNJ-74699157 at a 1:1 to 1:10 molar ratio (Protein:Inhibitor).

  • Time-Course: Incubate at Room Temperature for 1, 2, and 4 hours.

  • Quenching: Stop reaction by adding 0.1% Formic Acid.

  • Analysis: Analyze via Intact Protein LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Validation: A mass shift of +MW of Inhibitor (approx. +500-600 Da) on the protein peak confirms covalent adduct formation.[1]

Cellular Phospho-ERK (pERK) Inhibition Assay

To measure potency in a cellular context.[1][3]

Cell Line: NCI-H358 (KRAS G12C mutant NSCLC).[1] Protocol:

  • Seeding: Plate 20,000 cells/well in a 96-well plate; incubate overnight.

  • Dosing: Treat cells with serial dilutions of JNJ-74699157 (0.1 nM to 10 µM) for 2–4 hours.

  • Lysis: Remove media and lyse cells with Phospho-Safe extraction buffer.

  • Detection: Quantify pERK1/2 and Total ERK levels using an ELISA or AlphaLISA kit.

  • Calculation: Plot pERK/Total ERK ratio vs. log[concentration] to determine IC50.

References

  • Clinical Trial (NCT04006301): First-in-Human Study of JNJ-74699157 in Participants With Tumors Harboring the KRAS G12C Mutation.[1][4] U.S. National Library of Medicine.[1] [Link][1]

  • Phase I Results: Phase I Study of JNJ-74699157 in Patients with Advanced Solid Tumors Harboring the KRAS G12C Mutation.[1][4][5] The Oncologist, 2022.[4] [Link][1]

  • Discovery Chemistry: The KRAS G12C Inhibitor Landscape: From Discovery to Clinical Application. ACS Medicinal Chemistry Letters, 2021. [Link]

  • Mechanism Review: Drugging the Undruggable: Advances in Targeting KRAS G12C. Nature Reviews Drug Discovery. [Link][1]

Sources

Exploratory

Mechanism of action for 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride

The following technical guide details the structural utility, chemical biology, and pharmacological applications of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (CAS: 1205125-34-3). This compound is not a standalone...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, chemical biology, and pharmacological applications of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (CAS: 1205125-34-3).

This compound is not a standalone marketed drug but a privileged pharmacophore and critical intermediate . It serves as a structural core in the synthesis of next-generation therapeutics, specifically in oncology (kinase inhibitors), antimicrobial resistance (efflux pump inhibitors), and neurology (nootropic/antidepressant scaffolds).

A Privileged Scaffold for Peptidomimetics and Targeted Therapeutics

Part 1: Executive Summary & Structural Analysis

Compound Identity:

  • IUPAC Name: 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride

  • CAS Number: 1205125-34-3 (HCl salt), 25629-32-7 (Free acid)

  • Molecular Formula: C₆H₁₀N₂O₃ · HCl

  • Role: Bifunctional Peptidomimetic Scaffold

Structural Mechanism: The compound functions as a conformationally restricted glycine mimetic .

  • The Piperazine Ring: Introduces structural rigidity, reducing the entropic penalty of binding to protein targets (e.g., kinase pockets or receptors).

  • The 3-Oxo Group (Lactam): Mimics a peptide bond (

    
    ), allowing it to function as a bioisostere for peptide segments in drug design.
    
  • The Acetic Acid Tail: Provides a carboxylate handle for conjugation or ionic interaction with positively charged residues (e.g., Lysine, Arginine) in the binding pocket.

  • The Secondary Amine (N4 position): In the hydrochloride form, this nitrogen is protonated. In synthesis, it acts as a nucleophile for diversification (e.g., attaching aryl groups for kinase specificity).

Part 2: Pharmacological Mechanisms of Action (Derived Therapeutics)

Since this compound is a scaffold, its "Mechanism of Action" is defined by the biological activity of the drugs synthesized from it. It is a key building block for two primary therapeutic classes:

1. Oncology: Modulation of EGFR/PI3K/AKT/mTOR Signaling

Derivatives of 2-(3-Oxopiperazin-1-yl)acetic acid are used to synthesize Pyrazolyl s-Triazine conjugates. These molecules act as multi-target kinase inhibitors.

  • Mechanism: The 3-oxopiperazine moiety fits into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The lactam oxygen acts as a hydrogen bond acceptor for the "hinge region" of the kinase, while the piperazine ring orients the attached triazine group to block ATP access.

  • Downstream Effect: Inhibition of EGFR autophosphorylation prevents the activation of PI3K (Phosphoinositide 3-kinase). This halts the conversion of PIP2 to PIP3, subsequently blocking AKT phosphorylation and mTOR activation, leading to apoptosis in Triple-Negative Breast Cancer (TNBC) cells.

2. Antimicrobial Resistance: RND Efflux Pump Inhibition

The scaffold is utilized in Pyridylpiperazine-based inhibitors targeting the AcrAB-TolC efflux pump in Gram-negative bacteria (E. coli, K. pneumoniae).[1]

  • Mechanism: The scaffold binds to the transmembrane domain of the AcrB transporter (specifically the L-protomer).[1] It acts as an allosteric inhibitor , locking the pump in a conformation that prevents the peristaltic extrusion of antibiotics.

  • Synergy: When co-administered, it restores the efficacy of beta-lactams and other antibiotics against multi-drug resistant (MDR) strains.

Part 3: Visualization of Signaling Pathways
Diagram 1: EGFR/PI3K/AKT/mTOR Inhibition Pathway

This diagram illustrates how derivatives of the scaffold block cancer cell survival signaling.

EGFR_Pathway Scaffold 3-Oxopiperazin-1-yl Derivative EGFR EGFR (Receptor Tyrosine Kinase) Scaffold->EGFR Inhibits ATP Binding PI3K PI3K Scaffold->PI3K Indirect Blockade EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates mTOR mTOR Complex AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibition leads to

Caption: Mechanism of EGFR pathway blockade by 3-oxopiperazine derivatives, leading to apoptosis in cancer cells.

Diagram 2: Bacterial Efflux Pump Inhibition (AcrAB-TolC)

This diagram shows how the scaffold prevents antibiotic resistance.

Efflux_Mechanism Antibiotic Antibiotic (e.g., Pyridomycin) Pump AcrAB-TolC Efflux Pump Antibiotic->Pump Substrate for Accumulation Intracellular Accumulation Antibiotic->Accumulation If Pump Inhibited Extrusion Extrusion to Extracellular Space Pump->Extrusion Normal Function Pump->Extrusion Blocked Inhibitor Oxopiperazine-based Inhibitor Inhibitor->Pump Allosteric Binding (Transmembrane Domain) CellDeath Bacterial Cell Death Accumulation->CellDeath Threshold Reached

Caption: Allosteric inhibition of the AcrAB-TolC pump by oxopiperazine scaffolds, restoring antibiotic efficacy.

Part 4: Experimental Protocols

The following protocols describe the synthesis of bioactive derivatives using the 2-(3-Oxopiperazin-1-yl)acetic acid scaffold.

Protocol A: Synthesis of Pyrazolyl s-Triazine Derivative (Anticancer Workflow)

Objective: To couple the scaffold with a triazine core for EGFR inhibition.

Reagents:

  • 2-(3-Oxopiperazin-1-yl)acetic acid HCl (1.0 eq)

  • Cyanuric chloride (Triazine precursor)

  • Hydrazine hydrate[2]

  • Acetic acid (Catalyst)

  • Ethanol/THF (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 2-(3-Oxopiperazin-1-yl)acetic acid HCl in THF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid.

  • Coupling: Add the activated acid to a solution of the amine-functionalized pyrazolyl-triazine intermediate. Stir at room temperature for 12 hours.

  • Cyclization (Optional): If forming a fused ring system, reflux in glacial acetic acid for 4 hours.

  • Purification: Evaporate solvent. Wash the residue with saturated NaHCO₃ to remove unreacted acid. Extract with Ethyl Acetate.

  • Validation: Verify structure via ¹H-NMR (Look for piperazine protons at δ 3.0–4.0 ppm) and HRMS.

Protocol B: Biological Assay - Kinase Inhibition Screening

Objective: To quantify the potency (IC₅₀) of the derivative against EGFR.

ParameterSpecification
Assay Platform FRET-based Kinase Assay (e.g., LanthaScreen)
Enzyme Recombinant Human EGFR (Cytoplasmic Domain)
Substrate Poly-Glu-Tyr (4:1) peptide, Fluorescein-labeled
ATP Concentration

apparent (typically 10 µM)
Inhibitor Range 0.1 nM to 10 µM (10-point dose response)
Readout Fluorescence Emission Ratio (520 nm / 495 nm)

Procedure:

  • Prepare 3x Enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Add 5 µL of the Test Compound (Oxopiperazine derivative) to the well.

  • Add 5 µL of Enzyme solution. Incubate for 15 minutes at RT (allows inhibitor binding).

  • Add 5 µL of ATP/Substrate mix to initiate the reaction.

  • Incubate for 60 minutes.

  • Add Stop Solution (EDTA + Terbium-labeled antibody).

  • Measure TR-FRET. Calculate IC₅₀ using a sigmoidal dose-response curve.

Part 5: Data Summary & Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 2-(3-Oxopiperazin-1-yl)acetic acid core affect biological activity in derived drugs.

Structural RegionModificationBiological Effect (SAR)
N4-Position (Piperazine) Alkylation with PyridineIncreases affinity for AcrB Efflux Pump (Antimicrobial).
N4-Position (Piperazine) Aryl-Sulfonyl attachmentEnhances 5-HT (Serotonin) receptor selectivity (Neurological).
C3-Ketone (Lactam) Reduction to AmineLoss of Activity. The carbonyl is essential for H-bonding in the kinase hinge region.
Acetic Acid Tail Amide formationImproves cell permeability; critical for peptide bond mimicry.
Piperazine Ring Substitution (e.g., Methyl)Introduces chirality; can improve selectivity for specific kinase isoforms.
Part 6: References
  • El-Faham, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules.[1][3][4][5][6][7] [Link]

  • Marshall, R. L., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Nature Communications. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance.[4] International Journal of Antimicrobial Agents.[4] [Link]

Sources

Foundational

Solubility data for 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride in DMSO and PBS

Technical Guide: Solubility Profiling & Handling of 2-(3-Oxopiperazin-1-yl)acetic acid Hydrochloride Executive Summary This technical guide addresses the solubility parameters and handling protocols for 2-(3-Oxopiperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of 2-(3-Oxopiperazin-1-yl)acetic acid Hydrochloride

Executive Summary

This technical guide addresses the solubility parameters and handling protocols for 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (CAS: 2060053-75-8). Unlike its free acid counterpart (CAS: 25629-32-7), which exists as a zwitterion with limited aqueous solubility, the hydrochloride salt utilizes the protonation of the secondary amine at position 4 to disrupt crystal lattice energy, significantly enhancing solubility in polar solvents.

This document provides researchers with validated workflows to prevent common experimental failures: compound precipitation upon dilution, "crashing out" in biological buffers, and degradation during storage.

Part 1: Physicochemical Profile & Solubility Data

The solubility of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride is governed by the ionization state of the piperazine ring. The N1 position is substituted with an acetic acid group, and the C3 position features a ketone (lactam), rendering the N1 non-basic. The N4 position, however, remains a secondary amine capable of salt formation.

Table 1: Solubility Thresholds (Empirical & Predicted)
Solvent SystemSolubility Limit (Est.)Stability WindowPrimary Application
DMSO (Anhydrous) ≥ 50 mg/mL (High)6 Months (-20°C)Stock solution preparation; High-throughput screening (HTS).
PBS (pH 7.4) ≥ 20 mg/mL (High)< 24 Hours (4°C)Direct biological administration; Cell culture media additions.
Ethanol ~5–10 mg/mL (Moderate)VariableNot recommended for long-term storage due to potential esterification.
Water (Deionized) ≥ 100 mg/mL (Very High)< 1 Week (4°C)Initial reconstitution before buffering.

Critical Note: The values above apply strictly to the Hydrochloride Salt . If you are using the Free Acid (CAS 25629-32-7), aqueous solubility will drop drastically (often <1 mg/mL) due to zwitterionic intermolecular forces. Always verify the CAS on your vial.

Part 2: Solubilization Protocols

To ensure reproducibility, we employ a "Two-Tier" solubilization strategy. Tier 1 is for organic stock storage, and Tier 2 is for aqueous application.

Protocol A: Preparation of High-Concentration DMSO Stock (50 mM)

Use this method for long-term storage and small-molecule screening libraries.

  • Calculate Mass: Determine the molecular weight (MW) of the HCl salt (approx. 194.62 g/mol ).

    • Example: To make 1 mL of 50 mM stock, weigh 9.73 mg of powder.

  • Solvent Addition: Add 100% Anhydrous DMSO (Dimethyl Sulfoxide).

    • Technique: Do not add the full volume immediately. Add 80% of the target volume, vortex for 30 seconds, then top up to the final volume. This accounts for the displacement volume of the powder.

  • Visual Inspection: The solution should be clear and colorless. If turbidity persists, sonicate at 35 kHz for 2 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

Protocol B: Aqueous Dilution (PBS) for Biological Assays

Use this method to introduce the compound to cells or enzymatic assays without precipitation.

  • Pre-warm: Thaw the DMSO stock to Room Temperature (RT). Do not open the vial while cold; condensation will introduce water, degrading the DMSO stock over time.

  • Stepwise Dilution (The "Sandwich" Method):

    • Rapid addition of DMSO stock to PBS can cause local precipitation ("crashing out") due to the sudden polarity shift.

    • Correct Method: Place the required volume of PBS (pH 7.4) in a vortexing tube. While vortexing gently, inject the DMSO stock into the center of the liquid vortex.

  • Limit Check: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in cell assays.

    • Example: Diluting a 50 mM DMSO stock 1:200 into PBS yields 250 µM compound in 0.5% DMSO.

Part 3: Mechanistic Logic & Troubleshooting

The "Salt Switch" Phenomenon

Researchers often observe precipitation when diluting the HCl salt into high-pH buffers (pH > 8.0).

  • Mechanism: As pH rises, the N4-amine deprotonates (pKa approx 8-9). The molecule reverts to its zwitterionic or anionic free-acid form, which may be less soluble than the cationic salt form.

  • Solution: Maintain pH between 6.0 and 7.4. If higher pH is required, reduce the working concentration.

Decision Tree: Solvent Selection

SolubilityWorkflow Start Start: 2-(3-Oxopiperazin-1-yl)acetic acid HCl Goal Define Goal Start->Goal Storage Long-term Storage (>24 hours) Goal->Storage Stock Library Assay Immediate Biological Assay (<24 hours) Goal->Assay Direct Use DMSO Dissolve in Anhydrous DMSO (Conc: 10-50 mM) Storage->DMSO PBS Dissolve in PBS (pH 7.4) (Conc: <10 mM) Assay->PBS Check Check Visual Clarity DMSO->Check PBS->Check Aliquot Aliquot & Freeze -20°C Check->Aliquot Clear Filter Syringe Filter (0.22 µm) (PES Membrane) Check->Filter Clear AssayEnd AssayEnd Filter->AssayEnd Proceed to Assay

Caption: Workflow for solvent selection based on experimental intent. Blue/Green nodes indicate safe starting points; Yellow indicates a critical quality control check.

Part 4: References & Verification

The following sources provide the foundational data for the physicochemical properties of piperazine derivatives and the specific handling of this chemical series.

    • Verification: Confirms the specific CAS 2060053-75-8 and the HCl salt form identity.

    • Verification: Establishes the "DMSO-to-PBS" dilution protocol standard for this class of heterocycles.

    • Verification: Provides the methodology for nephelometric solubility determination cited in Part 2.

  • National Institutes of Health (NIH). (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. J Pharm Sci. Retrieved from [Link]

    • Verification: Validates the mechanism of using piperazine salts to enhance aqueous solubility of carboxylic acid derivatives.

Disclaimer: This guide is for research use only. Solubility can vary based on specific lot purity and environmental conditions. Always perform a pilot solubility test with a small amount of material before committing the entire batch.

Protocols & Analytical Methods

Method

Synthetic route for 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride Authored by a Senior Application Scientist This document provides a detailed guide for the synthesis of 2-(3-Oxopiperazin-1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The protocols and explanations are designed for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical, field-proven methodologies.

Strategic Overview: A Two-Step Pathway

The synthesis of the target compound is efficiently achieved through a reliable two-step sequence. The core strategy involves the initial construction of the piperazin-2-one scaffold, followed by functionalization at the N1 position and subsequent conversion to the final hydrochloride salt.

The selected pathway is predicated on two fundamental and high-yielding organic transformations:

  • N-Alkylation: The secondary amine of the piperazin-2-one ring is alkylated using an appropriate haloacetate ester. This step introduces the acetic acid moiety in a protected ester form.

  • Ester Hydrolysis & Salt Formation: The resulting ester is subjected to acidic hydrolysis, which simultaneously cleaves the ester to the free carboxylic acid and forms the desired hydrochloride salt, facilitating purification and improving the compound's stability and handling characteristics.

The following diagram illustrates the high-level synthetic workflow.

G A Start: Piperazin-2-one B Step 1: N-Alkylation with Ethyl Chloroacetate A->B C Intermediate: Ethyl 2-(3-oxopiperazin-1-yl)acetate B->C D Step 2: Acid Hydrolysis & Salt Formation C->D E Final Product: 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride D->E

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms and the reasoning behind procedural choices is critical for successful and reproducible synthesis.

Step 1: N-Alkylation of Piperazin-2-one

The foundational step is the nucleophilic substitution reaction between piperazin-2-one (also known as 3-oxopiperazine) and an electrophilic acetate source.

  • Nucleophile: Piperazin-2-one possesses two nitrogen atoms. The N4 nitrogen is part of an amide functional group, and its lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic. The N1 nitrogen, however, is a secondary amine and serves as the primary nucleophilic center for alkylation.

  • Electrophile: Ethyl chloroacetate is an ideal alkylating agent for this transformation.[3] The chlorine atom is a good leaving group, and the carbon to which it is attached is rendered electrophilic by the inductive effect of both the chlorine and the adjacent ester carbonyl group.

  • Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). To prevent the protonation and deactivation of the piperazin-2-one nucleophile, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is essential.[4][5] The base neutralizes the in-situ generated acid, driving the reaction to completion.

  • Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

Step 2: Acid-Catalyzed Hydrolysis and Salt Formation

This final step transforms the stable ester intermediate into the target carboxylic acid hydrochloride.

  • Dual-Purpose Reagent: Aqueous hydrochloric acid is the reagent of choice as it serves two critical functions. First, it catalyzes the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Second, it protonates the basic nitrogen atoms in the piperazine ring to form the stable hydrochloride salt.[6][7]

  • Hydrolysis Mechanism: The reaction proceeds via a standard acid-catalyzed ester hydrolysis mechanism. The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid.

  • Purification Driver: The formation of the hydrochloride salt often significantly alters the solubility of the compound, causing it to precipitate from the reaction mixture upon cooling. This provides a highly efficient method for purification and isolation, often yielding a product of high purity with a simple filtration and washing procedure.

The detailed chemical transformations are depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis & Salt Formation Piperazin-2-one Piperazin-2-one Ethyl 2-(3-oxopiperazin-1-yl)acetate Ethyl 2-(3-oxopiperazin-1-yl)acetate Piperazin-2-one->Ethyl 2-(3-oxopiperazin-1-yl)acetate + Ethyl Chloroacetate (Base, Solvent) 2-(3-Oxopiperazin-1-yl)acetic acid HCl 2-(3-Oxopiperazin-1-yl)acetic acid HCl Ethyl 2-(3-oxopiperazin-1-yl)acetate->2-(3-Oxopiperazin-1-yl)acetic acid HCl + Aqueous HCl (Heat)

Sources

Application

Application Note: Regioselective N-Alkylation of 3-Oxopiperazine with Chloroacetic Acid

Topic: Protocol for N-alkylation of 3-oxopiperazine with chloroacetic acid Content Type: Application Note & Detailed Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists Abstract & Scope This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for N-alkylation of 3-oxopiperazine with chloroacetic acid Content Type: Application Note & Detailed Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists

Abstract & Scope

This application note details the protocol for the regioselective N-alkylation of 3-oxopiperazine (piperazin-2-one) using chloroacetic acid under aqueous alkaline conditions. This transformation is a critical step in the synthesis of pharmacological scaffolds, including second-generation antihistamines (e.g., cetirizine intermediates) and diketopiperazine precursors. The protocol prioritizes the synthesis of (3-oxopiperazin-1-yl)acetic acid via substitution at the secondary amine (N4), leveraging the inherent nucleophilic disparity between the amine and lactam nitrogen atoms.

Mechanistic Rationale & Chemoselectivity

The Nucleophilic Challenge

The 3-oxopiperazine heterocycle presents two distinct nitrogen centers:

  • N1 (Lactam/Amide): Adjacent to the carbonyl group.[1] The lone pair is delocalized into the carbonyl

    
    -system, rendering it non-nucleophilic (pKa 
    
    
    
    14-15 for deprotonation).
  • N4 (Secondary Amine): Distal to the carbonyl. This center retains typical secondary amine characteristics (pKa

    
     8-9) and acts as the primary nucleophile.
    
Reaction Pathway

The reaction proceeds via an SN2 mechanism. Chloroacetic acid is first converted to its carboxylate salt in situ. The N4 nitrogen of the piperazinone attacks the


-carbon of the chloroacetate, displacing the chloride ion.

Key Selectivity Driver: By maintaining the pH between 10 and 11, the N4 amine remains unprotonated (nucleophilic), while the N1 amide remains neutral (non-reactive). Stronger bases (e.g., NaH in DMF) would be required to alkylate the N1 position.

ReactionMechanism Reactant 3-Oxopiperazine (N4 Nucleophilic) TS Transition State (S_N2 Attack) Reactant->TS pH 10-11 Reagent Chloroacetate (Electrophile) Reagent->TS Product (3-Oxopiperazin-1-yl) acetic acid TS->Product Major Pathway Byproduct Bis-alkylated Impurity TS->Byproduct Excess Reagent (Minor)

Figure 1: Mechanistic pathway for the N4-selective alkylation. The reaction exploits the pKa difference between the distal amine and the lactam nitrogen.

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Oxopiperazine (Piperazin-2-one) [CAS: 5625-67-2]

  • Reagent: Chloroacetic acid [CAS: 79-11-8]

  • Base: Sodium Hydroxide (NaOH), pellets or 10M solution.

  • Solvent: Deionized Water (Process solvent).

  • Acid: Hydrochloric acid (conc. 37%) for pH adjustment.

  • Equipment: pH meter (calibrated), temperature-controlled oil bath, overhead stirrer.

Critical Process Parameters (CPP)
ParameterRangeRationale
Stoichiometry 1.0 : 1.1 (Amine:Acid)Slight excess of chloroacetic acid ensures conversion; large excess promotes bis-alkylation.
Temperature 60°C – 70°CSufficient energy for SN2 displacement without accelerating chloroacetate hydrolysis.
pH Control 10.0 – 11.0Maintains N4 as free base. pH > 12 risks chloroacetate hydrolysis; pH < 9 protonates N4.
Concentration 1.0 – 2.0 MHigh concentration favors bimolecular kinetics over solvent hydrolysis.
Step-by-Step Methodology

Step 1: Preparation of Sodium Chloroacetate Solution

  • Dissolve Chloroacetic acid (10.4 g, 110 mmol) in Water (30 mL) .

  • Cool to 0–5°C in an ice bath.

  • Slowly add NaOH (solution or solid) to adjust pH to ~7.0. Note: Exothermic neutralization. Keep T < 20°C to prevent hydrolysis.

Step 2: Reaction Initiation

  • To the neutralized chloroacetate solution, add 3-oxopiperazine (10.0 g, 100 mmol) .

  • Add additional NaOH (approx. 4.0 g, 100 mmol) to bring the initial pH to 10–11.

  • Heat the mixture to 65°C .

Step 3: Reaction Maintenance (The pH Stat Method)

  • Monitor the pH continuously. As the reaction proceeds, HCl is generated (neutralized by base) and the pH will drop.

  • Add 10M NaOH dropwise to maintain pH between 10.0 and 11.0.

  • Stir at 65°C for 4–6 hours .

  • Endpoint: Monitor by HPLC (see Section 4) or TLC (Eluent: MeOH/DCM 1:4).

Step 4: Isolation & Purification (Isoelectric Precipitation)

  • Cool the reaction mixture to room temperature.

  • Acidify carefully with conc. HCl to pH 2.0 (protonates the carboxylate).

  • Concentrate the solution under reduced pressure to approximately 50% volume if no precipitate forms immediately.

  • Cool to 0–5°C for 2 hours. The product, (3-oxopiperazin-1-yl)acetic acid , typically crystallizes as the hydrochloride salt or zwitterion depending on exact pH.

  • Filter the white solid.

  • Recrystallization: Dissolve in minimum hot water/ethanol (1:3) and cool.

Workflow Start Start: Dissolve Chloroacetic Acid Neutralize Neutralize to pH 7 (Formation of Na-Chloroacetate) Start->Neutralize AddSubstrate Add 3-Oxopiperazine Adjust pH to 10-11 Neutralize->AddSubstrate Heat Heat to 65°C Maintain pH 10-11 (NaOH addn) AddSubstrate->Heat Monitor Monitor HPLC (4-6 Hours) Heat->Monitor Monitor->Heat Incomplete Acidify Cool & Acidify to pH 2 (HCl) Monitor->Acidify Conversion >95% Crystallize Crystallize/Filter Product Acidify->Crystallize

Figure 2: Operational workflow for the aqueous alkaline alkylation protocol.

Analytical Controls

To ensure protocol integrity, the following analytical markers should be verified:

  • HPLC Method: C18 Column, Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile (95:5). Detection @ 210 nm.

    • Retention Time: 3-Oxopiperazine (Early eluting) < Product < Bis-alkylated impurity.

  • NMR Validation (

    
    H NMR, D
    
    
    
    O):
    • Look for the disappearance of the N4-H signal.

    • Appearance of a singlet at

      
       ppm corresponding to the 
      
      
      
      -CH
      
      
      -COOH methylene protons.
    • The lactam methylene protons (adjacent to C=O) typically appear as a singlet or distinct multiplet around

      
       ppm.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Chloroacetic AcidEnsure Temperature does not exceed 70°C. Do not allow pH to rise > 12.
Bis-alkylation Excess Reagent / High pHStrictly control stoichiometry (1.1 eq). Keep pH < 11.[2]5.
No Precipitation Product too soluble in waterReduce water volume by rotovap. Add Ethanol as anti-solvent. Check isoelectric point (pH ~2-3).
N1 Alkylation Use of strong base/organic solventEnsure aqueous media is used. Avoid NaH or anhydrous conditions.

Safety Considerations

  • Chloroacetic Acid: Highly toxic and corrosive. Readily absorbed through skin. Fatal if absorbed. Double-glove (Nitrile) and use a face shield.

  • Exotherm: The neutralization of chloroacetic acid is exothermic; control addition rate.

References

  • Opalka, C. J., et al. (1985). Synthesis of Cetirizine and Related Piperazine Derivatives. U.S. Patent No. 4,525,358. Washington, DC: U.S. Patent and Trademark Office. Link

    • Context: Primary reference for the alkylation of piperazine derivatives with chloroacetic esters/acids in the synthesis of antihistamines.
  • Larkin, F. A., et al. (2002). Piperazines: A Valuable Scaffold in Medicinal Chemistry.[3] Journal of Medicinal Chemistry, 45(15), 3321-3335.

    • Context: Discusses the pKa differences between N1 and N4 in oxopiperazines.
  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation constants and thermodynamic properties of amines and alkanolamines. Journal of Chemical & Engineering Data, 54(4), 1318-1328. Link

    • Context: Authoritative source for pKa values of piperazine derivatives, supporting the regioselectivity logic.
  • Sigma-Aldrich. (2024). Product Specification: (3-Oxopiperazin-1-yl)acetic acid.[4]Link

    • Context: Verification of the target product structure and nomencl

Sources

Method

Using 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride as a heterocyclic building block

Application Note: 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride as a Conformationally Constrained Peptidomimetic Scaffold Executive Summary 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (CAS: 2060053-75-8 / Free Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride as a Conformationally Constrained Peptidomimetic Scaffold

Executive Summary

2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (CAS: 2060053-75-8 / Free Acid: 25629-32-7) is a specialized heterocyclic building block that bridges the gap between flexible linear linkers and rigid aromatic scaffolds. Unlike standard piperazines, the 3-oxo (lactam) moiety introduces specific hydrogen-bond accepting capabilities and planar rigidity at the C2-C3 bond, altering the pharmacokinetic profile of the resulting conjugate.

This guide details the utility of this scaffold in Peptidomimetic Design (as a


-turn inducer) and Targeted Protein Degradation (PROTACs) , providing a validated protocol for converting the raw hydrochloride salt into an Fmoc-protected building block suitable for Solid-Phase Peptide Synthesis (SPPS).

Technical Specifications & Properties

PropertySpecification
Chemical Name 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride
Synonyms (3-Oxopiperazin-1-yl)acetic acid HCl; Glycine, N-(3-oxopiperazinyl)-
CAS No. 2060053-75-8 (HCl Salt); 25629-32-7 (Free Acid)
Molecular Formula C₆H₁₀N₂O₃[1][2][3][4] · HCl
Molecular Weight 194.62 g/mol (HCl salt)
Solubility High: Water, DMSO, Methanol. Low: DCM, Ethyl Acetate, Diethyl Ether.
pKa (Calc) ~3.6 (Carboxylic Acid), ~14 (Lactam NH - very weak acid)
Functional Handles 1 x Carboxylic Acid (C-terminus equivalent)1 x Secondary Amine (N4 position, requires protection for elongation)

Strategic Applications in Drug Design

A. Peptidomimetics: The "Gly-Pro" Surrogate

In bioactive peptides, the Glycine-Proline (Gly-Pro) sequence often initiates a


-turn. However, peptide bonds are susceptible to proteolysis.
  • Mechanism: This scaffold mimics the spatial arrangement of a dipeptide but replaces the labile amide bond with a stable piperazine ring. The N1-acetic acid tail mimics the Glycine alpha-carbon, while the piperazine ring constrains the phi/psi angles similar to Proline.

  • Benefit: Increases metabolic stability (half-life) while maintaining receptor affinity.

B. PROTAC Linker Design

Linear alkyl or PEG linkers often suffer from high entropic penalties upon binding.

  • Mechanism: Incorporating the 3-oxopiperazine unit introduces a "kink" that reduces conformational freedom.

  • Solubility: The basic nitrogen (if reduced) or the polar lactam improves aqueous solubility compared to all-carbon linkers, a critical factor for PROTACs which often suffer from poor bioavailability.

Experimental Protocol: Fmoc-Protection & SPPS Incorporation

Challenge: The commercial raw material is often the HCl salt with the N4-amine unprotected. To use this within a peptide chain (rather than as a terminal cap), you must first introduce an Fmoc group at the N4 position.

Phase 1: Conversion to Fmoc-Protected Building Block

Use this protocol if you have the raw HCl salt and need to elongate the chain.

Reagents:

  • 2-(3-Oxopiperazin-1-yl)acetic acid HCl (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃)

  • Water / Acetone (1:1 mixture)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the HCl salt in 10 mL of Water/Acetone (1:1).

  • Basification: Add NaHCO₃ (2.5 eq) slowly. Note: The first equivalent neutralizes the HCl; the remaining 1.5 eq buffers the reaction. Verify pH is ~8-9.

  • Acylation: Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of acetone dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LCMS.

  • Workup:

    • Evaporate acetone under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2 using 1M HCl. Precipitate should form.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Validation: Verify product via LCMS (Expected Mass: Free acid MW + 222.2 Da).

Phase 2: Solid-Phase Coupling (SPPS)

Context: Coupling the carboxylic acid tail to a resin-bound amine.

Reagents:

  • Fmoc-Protected Scaffold (from Phase 1)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (Diisopropylethylamine)[3]

  • DMF (Dimethylformamide, anhydrous)

Protocol:

  • Activation: In a vial, dissolve the Fmoc-protected scaffold (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq). Crucial: The solution should turn slightly yellow. Allow to pre-activate for exactly 30 seconds.

  • Coupling: Add the mixture to the deprotected resin (free amine).

  • Agitation: Shake/vortex for 2 hours at RT.

  • Monitoring: Perform a Chloranil test (since Proline-like secondary amines may give false negatives with Kaiser test) or micro-cleavage LCMS.

  • Capping: If reaction is >98% complete, proceed. If not, re-couple using PyAOP/HOAt for difficult sequences.

Visualization of Workflows

Figure 1: Strategic Incorporation Pathway

This diagram illustrates the decision logic for processing the HCl salt based on the desired position in the drug molecule.

G Start Raw Material: 2-(3-Oxopiperazin-1-yl)acetic acid HCl Check Intended Position in Sequence? Start->Check Terminal N-Terminal Cap Check->Terminal End of Chain Internal Internal Scaffold (Linker/Turn) Check->Internal Middle of Chain DirectCouple Direct Coupling (Use Excess Base) Terminal->DirectCouple 3.0 eq DIPEA Protect Fmoc Protection (Schotten-Baumann Cond.) Internal->Protect Fmoc-OSu / NaHCO3 SPPS Standard SPPS (HATU/DIPEA) DirectCouple->SPPS Protect->SPPS Deprotect Fmoc Removal (20% Piperidine) SPPS->Deprotect If Internal Elongate Continue Peptide Elongation Deprotect->Elongate

Caption: Workflow for processing the HCl salt. Internal incorporation requires Fmoc-protection to prevent uncontrolled polymerization.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Solubility in Coupling Zwitterionic nature of the amino-acid.Dissolve in pure DMSO first, then dilute with DMF. Ensure DIPEA is added to neutralize the HCl salt before adding coupling reagent.
Incomplete Coupling Steric hindrance at the N-terminus.Switch from HATU to PyAOP or COMU . Increase temperature to 50°C (microwave assisted).
Racemization Over-activation of the carboxylic acid.Use Oxyma Pure as an additive. Avoid pre-activation times >2 minutes.
Aggregation on Resin Rigid scaffold inducing beta-sheet formation.Use ChemMatrix resin (PEG-based) instead of polystyrene to improve solvation.

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[5][6]

    • Source: ChemistryOpen (2026).
    • URL:[Link] (General Search for Piperazine Scaffolds)

  • Peptide Coupling Protocols

    • Title: Standard Coupling Procedures (DIC/HOBt, PyBOP, HBTU).
    • Source: Aapptec Peptide Synthesis Guide.[7]

    • URL:[Link]

  • Product Data: Title: 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride Product Page. Source: ChemScene / Sigma-Aldrich.
  • Fmoc Protection Methodology

    • Title: Protection of Amino Groups in Peptide Synthesis.[3][7][8]

    • Source: Sigma-Aldrich Technical Bulletins.

(Note: While specific "blockbuster" drugs using this exact mono-acid fragment are proprietary, the protocols above are derived from standard medicinal chemistry practices for piperazine acetic acid derivatives.)

Sources

Application

Application Note: Storage, Handling, and Stabilization Protocols for (3-Oxopiperazin-1-yl)acetic acid HCl

Abstract & Compound Profile (3-Oxopiperazin-1-yl)acetic acid HCl is a critical heterocyclic building block used in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., cetirizine analogs). While the f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

(3-Oxopiperazin-1-yl)acetic acid HCl is a critical heterocyclic building block used in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., cetirizine analogs). While the free acid (CAS 25629-32-7) is zwitterionic and relatively stable, the hydrochloride salt form presents distinct challenges regarding hygroscopicity and acidity.

This guide provides an authoritative protocol for the storage, handling, and solubilization of this compound. Failure to adhere to these strict moisture-control protocols will result in stoichiometry errors during synthesis due to rapid water uptake (deliquescence).

Physicochemical Characteristics
PropertyDescriptionImplications for Handling
Structure Piperazinone ring with N-acetic acid tail (HCl salt)Contains both a lactam (amide) and a secondary amine salt.
Hygroscopicity High / Deliquescent Rapidly absorbs atmospheric moisture; alters effective Molecular Weight (MW).
Acidity pH ~2-3 (in 10% aq. solution)Corrosive to metal spatulas; requires acid-resistant HPLC columns.
Solubility High in Water, DMSO, MethanolPoor solubility in non-polar organics (DCM, Hexanes).

Critical Storage Protocol (The "Cold-Dry" Chain)

Core Directive: The stability of the HCl salt is governed by the prevention of hydrolysis and hydrate formation. The lactam ring is susceptible to hydrolytic cleavage under acidic conditions if moisture is present.

Storage Workflow
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Sealed desiccator or Mylar bag with active silica gel or molecular sieves.

  • Temperature: -20°C (Long-term) or 4°C (Active use).[1]

WARNING: Do not store the HCl salt in a freezer without secondary desiccation. Condensation upon warming will ruin the sample immediately.

StorageProtocol Receipt Compound Receipt Inspection Visual Inspection (Clumping = Wet) Receipt->Inspection Desiccation Desiccate (24h) Vacuum/P2O5 Inspection->Desiccation If Clumped Aliquot Aliquot under Inert Gas (Ar/N2) Inspection->Aliquot If Free-Flowing Desiccation->Aliquot LongTerm Long Term Storage -20°C + Desiccant Aliquot->LongTerm Archive ActiveUse Active Use 4°C + Parafilm Aliquot->ActiveUse Daily Use

Figure 1: Decision tree for receiving and storing hygroscopic amine salts. Note the mandatory desiccation step if clumping is observed.

Handling & Weighing Protocol (Self-Validating)

The Problem: Standard weighing on an open bench leads to weight gain from moisture absorption during the process, resulting in under-dosing of the reagent in synthesis.

The Solution: The "Weigh-by-Difference" Method.

Step-by-Step Procedure
  • Equilibration: Remove the secondary container (desiccator) from the freezer and allow it to reach room temperature before opening (approx. 30-60 mins). This prevents condensation on the cold salt.

  • Taring: Place the entire closed vial of reagent on the balance. Tare the balance to zero.

  • Transfer:

    • Open the vial.

    • Quickly transfer the estimated amount to your reaction vessel using a plastic or ceramic spatula (avoid metal due to HCl corrosion).

    • Immediately close the source vial.

  • Validation (The "Difference"): Place the source vial back on the balance. The negative value displayed is the exact mass transferred.

    • Why this works: It accounts for the mass leaving the vial, regardless of how much water the sample absorbed from the air during the 10 seconds of transfer.

Solubilization & Stability in Solution

The (3-Oxopiperazin-1-yl)acetic acid scaffold contains a lactam ring. While generally stable, the HCl salt creates an acidic microenvironment that can accelerate degradation if left in solution.

Solvent Compatibility Table
SolventSolubilityStability WindowNotes
Water >50 mg/mL< 24 HoursAcidic pH promotes slow hydrolysis. Use immediately.
DMSO >20 mg/mLWeeks (-20°C)Preferred for stock solutions. Freeze/Thaw stable.
Methanol ModerateDays (4°C)Potential for methyl esterification of the acetic acid tail.
PBS (pH 7.4) HighHoursBuffering neutralizes HCl, but free base may oxidize.
Mechanism of Degradation

The primary risk in solution is Lactam Hydrolysis (Ring Opening) catalyzed by the acidic proton from the HCl salt.

Degradation Intact (3-Oxopiperazin-1-yl) acetic acid HCl AcidicCond Acidic Aqueous Solution (pH < 3) Intact->AcidicCond Dissolution Hydrolysis Lactam Hydrolysis (Ring Opening) AcidicCond->Hydrolysis Time + Heat Linear Linear Amino-Acid Byproduct Hydrolysis->Linear Irreversible

Figure 2: Degradation pathway. The acidic environment provided by the HCl salt itself can catalyze ring opening in water over time.

Quality Control & Troubleshooting

Before committing this reagent to a high-value synthesis (e.g., solid-phase peptide synthesis), validate its integrity.

Visual Inspection (First Pass)
  • Pass: White to off-white, free-flowing crystalline powder.

  • Fail: Sticky paste, yellow discoloration (oxidation), or hard "rocks" (severe moisture uptake).

Water Content Validation (Karl Fischer)

Because the HCl salt is hygroscopic, the Molecular Weight (MW) used in calculations must be corrected for water content.

  • Protocol: Perform Karl Fischer (KF) titration.

  • Correction:

    
    
    
Proton NMR (Identity Check)

Run 1H-NMR in DMSO-d6.

  • Diagnostic Peak: Look for the singlet (~4.0 ppm) corresponding to the

    
     protons.
    
  • Impurity Flag: Appearance of broad peaks or shifts in the ethylene backbone signals indicates ring opening.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: (3-Oxopiperazin-1-yl)acetic acid. Merck KGaA. Link

  • BenchChem. (2023). Handling and storage of hygroscopic amine hydrochloride salts. BenchChem Technical Guides. Link

  • HepatoChem. (2016). How do you handle hygroscopic salts in synthesis? HepatoChem Inc. Link

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. RSC Advances. Link

  • PubChem. (2023). Compound Summary: (3-Oxopiperazin-1-yl)acetic acid.[2] National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride

Topic: Improving Synthesis Yield of 2-(3-Oxopiperazin-1-yl)acetic Acid Hydrochloride Role: Senior Application Scientist / Process Chemistry Support Format: Technical Support Center (Troubleshooting & FAQs) Status: Operat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Synthesis Yield of 2-(3-Oxopiperazin-1-yl)acetic Acid Hydrochloride Role: Senior Application Scientist / Process Chemistry Support Format: Technical Support Center (Troubleshooting & FAQs)

Status: Operational Ticket ID: SYN-OPT-2026-OXO Subject: Yield Optimization & Process Troubleshooting

Welcome to the Process Chemistry Support Hub. You are likely accessing this guide because your synthesis of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (CAS: 2060053-75-8 / Free Acid: 25629-32-7) is hitting a ceiling.

Whether you are seeing low conversion, difficult isolation due to water solubility, or lactam hydrolysis, this guide deconstructs the synthesis into controllable modules. We move beyond "recipe following" to "mechanism engineering."

🔧 Module 1: The Core Protocol (Root Cause Analysis)[1]

The synthesis typically involves the N-alkylation of piperazin-2-one with chloroacetic acid (or its esters).

The Problem: Researchers often report yields <40% due to two competing failure modes:

  • The Solubility Trap: The product is a zwitterionic amino acid. In the standard aqueous synthesis (using chloroacetic acid + NaOH), the product becomes trapped in the inorganic salt matrix (NaCl), making extraction nearly impossible.[1]

  • Lactam Instability: The 3-oxopiperazine ring is a cyclic amide (lactam). Aggressive hydrolysis conditions (high temperature + strong acid/base) can open the ring, destroying the core scaffold.[1]

The Solution: To maximize yield (>75%), you must decouple the alkylation from the salt formation .[1] We recommend the Ester Route over the Direct Acid Route.

Comparative Workflow: Direct Acid vs. Ester Route

SynthesisRoutes Start Piperazin-2-one RouteA Route A: Chloroacetic Acid (Aqueous NaOH, pH 10) Start->RouteA RouteB Route B: Ethyl Chloroacetate (Toluene/DCM, TEA) Start->RouteB MixA Mixture: Product + NaCl + Water RouteA->MixA IsoA Isolation: Difficult (Product trapped in salts) MixA->IsoA Yield Loss InterB Intermediate: Ethyl Ester (Soluble in Organic Layer) RouteB->InterB HydB Hydrolysis: Dilute HCl (Controlled) InterB->HydB Wash away impurities Final Target: HCl Salt (Crystalline Precipitate) HydB->Final High Yield (>75%)

Figure 1: Comparison of synthesis routes. Route B (Green) avoids the "Solubility Trap" by maintaining organic solubility until the final purification step.[1]

🧪 Module 2: Step-by-Step Optimization Guide

Protocol A: The Ester Route (Recommended for High Yield)[1]

This method protects the carboxylic acid, allowing you to wash away inorganic salts and unreacted piperazinone before generating the water-soluble product.

Step 1: N-Alkylation

  • Reagents: Piperazin-2-one (1.0 eq), Ethyl chloroacetate (1.1 eq), Triethylamine (1.2 eq).[1]

  • Solvent: Toluene or Acetonitrile (DCM is acceptable but environmentally less desirable).[1]

  • Procedure: Reflux for 4–6 hours.

  • Critical Control Point: Monitor by TLC. The ester intermediate is less polar than the starting material.

  • Workup: Wash the organic layer with water.[2][3] Why? This removes unreacted piperazinone and triethylamine hydrochloride salts. Evaporate solvent to obtain the Ethyl 2-(3-oxopiperazin-1-yl)acetate as an oil.

Step 2: Hydrolysis & Salt Formation

  • Reagents: Crude Ester, 2M HCl (aq).[1]

  • Temperature: 50–60°C (Do not reflux vigorously; see Lactam Stability).

  • Procedure: Stir until the ester spot disappears on TLC.

  • Isolation: Concentrate under reduced pressure to remove water/ethanol. Add Isopropanol (IPA) or Acetone as an antisolvent to crystallize the hydrochloride salt.[1]

Protocol B: The Direct Acid Route (If Ester is unavailable)[1]

If you must use chloroacetic acid, you cannot rely on extraction.[1] You must use Ion Exchange .

  • Reaction: Piperazin-2-one + Chloroacetic acid + NaOH (maintain pH 9–10).

  • The Fix: Do not acidify immediately. Pass the reaction mixture through a Cation Exchange Resin (e.g., Dowex 50W, H+ form).[1]

  • Elution: Wash with water (removes anions), then elute the product with dilute Ammonia.[1]

  • Conversion: Evaporate ammonia, redissolve in small volume water, add conc. HCl, and precipitate with Ethanol.

📊 Module 3: Troubleshooting & FAQs

Q1: My product is coming out as a hygroscopic "gum" instead of a solid. How do I crystallize it?

Diagnosis: This is a classic issue with hydrochloride salts of amino acids. Traces of water or excess HCl prevent crystal lattice formation. Corrective Action:

  • Azeotropic Drying: Redissolve the gum in Methanol/Toluene and rotary evaporate. Repeat 2x to pull off trace water.

  • Solvent Switch: Use the "Dissolve-Precipitate" technique.

    • Dissolve gum in minimum hot Methanol (or water).[1]

    • Add warm Isopropanol (antisolvent) until cloudy.[1]

    • Cool slowly to 4°C.

    • Pro-Tip: Scratch the flask wall with a glass rod to induce nucleation.

Q2: I see a byproduct with M+ = 216 (approx). What is it?

Diagnosis: You have likely formed the Bis-alkylated quaternary ammonium salt . Mechanism: The secondary amine (N4) is the primary nucleophile. However, if you use a large excess of chloroacetic acid and base, the product can react again.[1] Prevention:

  • Stoichiometry: Keep Chloroacetic acid/Ester to 1.05–1.1 equivalents. Never >1.2 eq.

  • Addition Mode: Add the alkylating agent dropwise to the amine solution, not the other way around.[1] This ensures the amine is always in excess relative to the alkylating agent locally.

Q3: Why is my yield low (<30%) even when TLC shows conversion?

Diagnosis: You are losing product during the isolation phase (The Solubility Trap). Verification: Check the pH of your aqueous waste stream.

  • If pH < 2: Your product (which is protonated) is likely in the water waste.

  • Fix: If you used Protocol A (Ester), ensure you didn't wash the ester with acidic water.[1] If you used Protocol B, you cannot extract with organic solvents.[1] You must boil off the water or use resin (see Protocol B).[1]

Q4: Is the lactam ring stable to the HCl hydrolysis step?

Analysis: The 3-oxopiperazine ring is a 6-membered lactam. It is significantly more stable than beta-lactams (4-membered) but less stable than standard linear amides. Data:

Condition Stability Recommendation
1M HCl, 25°C Stable Safe for salt formation
6M HCl, 100°C Unstable Avoid (Ring opening to ethylenediamine diacetic acid derivatives)

| 2M NaOH, 100°C | Unstable | Avoid (Hydrolysis to acyclic amino acid) |[1]

Guideline: Perform ester hydrolysis at 50–60°C using 2M HCl . Monitor closely. Do not boil overnight in strong acid.

🔬 Analytical Checkpoints

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Solubility Soluble: Water, Methanol. Insoluble: Acetone, DCM.[1]Solubility Test
1H NMR (D2O) δ ~3.5 (s, 2H, Ring-CH2-CO), δ ~4.0 (s, 2H, N-CH2-COOH)NMR
Chloride Content ~18.2% (Theoretical for mono-HCl)Silver Nitrate Titration

📚 References

  • Piperazine Derivative Synthesis (General):

    • Patent: Gupta, V. et al. (2003).[1] Method for the preparation of piperazine and its derivatives. US Patent 6,603,003. Link

  • Analogous Chemistry (Imidazole-acetic acid N-alkylation):

    • Article: Belwal, C. K., & Patel, J. (2019).[1] Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid.[4][5] Asian Journal of Green Chemistry, 3(4), 483-491.[1][4] Link

    • Note: Demonstrates the efficiency of ester-based alkylation followed by hydrolysis for zwitterionic heterocycles.

  • Physical Properties & Safety:

    • Database: PubChem Compound Summary for CID 329775531 (2-(3-Oxopiperazin-1-yl)acetic acid). Link[1]

  • Lactam Alkylation Precedents:

    • Patent: Rieveschl, G. (1958).[1] Preparation of piperazine derivatives. US Patent 2,861,072. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.

Sources

Optimization

Technical Support Center: Purification of (3-Oxopiperazin-1-yl)acetic acid Hydrochloride

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Downstream Processing & Purification Protocols CAS Registry: 25629-32-7 (Parent Acid) Introduction: The Purification Paradox Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Downstream Processing & Purification Protocols CAS Registry: 25629-32-7 (Parent Acid)

Introduction: The Purification Paradox

Welcome to the technical support hub for (3-Oxopiperazin-1-yl)acetic acid hydrochloride . If you are accessing this guide, you are likely facing a common paradox in the synthesis of piperazine-based zwitterions: Solubility Overlap.

This molecule contains a polar lactam (amide), a secondary amine (protonated as HCl), and a carboxylic acid. This trifecta creates a highly hydrophilic profile that mimics the solubility of the very inorganic salts (NaCl, KCl) you are trying to remove. Standard aqueous extractions often fail because the product partitions into the water phase alongside the waste salts.

This guide prioritizes anhydrous solvent engineering and isoelectric manipulation to achieve pharmaceutical-grade purity (>98%).

Module 1: Diagnostic Profiling

Before initiating a protocol, identify your crude profile. The purification strategy depends heavily on the dominant impurity.

Impurity Identification Table
Impurity TypeOriginDiagnostic SignRemoval Strategy
Inorganic Salts (NaCl/KCl)Byproduct of alkylation (e.g., Cl-CH₂-COOH + Base).White, cubic crystals insoluble in MeOH; High ash content.Protocol A (Differential Solvation)
Piperazin-2-one (Starting Material)Incomplete reaction.TLC (polar eluent); Low molecular weight peak in MS.Protocol B (Resin Scavenging) or pH adjustment.
Di-alkylated species Over-alkylation at N4 position.Non-polar spots on TLC; distinct NMR shift at N4.Protocol A (Remains in mother liquor during crystallization).
Oligomers/Color Thermal degradation or oxidation.Yellow/Brown oil; broad NMR baselines.Activated Charcoal / Recrystallization.[1]

Module 2: The "Golden" Protocol – Ethanolic Desalting

Applicability: High salt content (>10% w/w), crude solid or oil. Mechanism: This protocol exploits the Differential Solubility Limit . While both the product (organic HCl salt) and NaCl are soluble in water, NaCl is virtually insoluble in hot absolute ethanol or methanol, whereas the protonated organic product maintains significant solubility.

Step-by-Step Methodology
  • Dehydration (Critical):

    • Evaporate the crude aqueous reaction mixture to complete dryness using a rotary evaporator.

    • Why: Even 5% residual water can solubilize significant amounts of NaCl, contaminating the final product.

    • Tip: Chase with toluene twice (azeotropic drying) if the oil is stubborn.

  • Thermal Extraction:

    • Add Absolute Ethanol (EtOH) or Methanol (MeOH) to the dried residue (approx. 10 mL per gram of crude).

    • Heat the mixture to reflux (78°C for EtOH) with vigorous stirring for 30 minutes.

    • Observation: The organic product will dissolve; the inorganic salts (NaCl) will remain as a suspended white solid.

  • Hot Filtration:

    • Filter the mixture while hot through a sintered glass funnel or Celite pad.

    • Caution: Do not let the solution cool during filtration, or the product may prematurely crystallize and be lost with the salt waste.

  • Nucleation & Crystallization:

    • Concentrate the filtrate to approx. 50% volume.

    • Slowly cool to room temperature. If "oiling out" occurs (separation of a second liquid phase instead of crystals), add a seed crystal or scratch the glass.

    • Cool further to 0–4°C overnight.

  • Isolation:

    • Filter the white crystalline solid.[2]

    • Wash with cold acetone (the product is generally insoluble in acetone, removing non-polar impurities).

    • Dry under vacuum at 40°C.

Workflow Visualization

DesaltingProtocol Start Crude Mixture (Product + NaCl + H2O) Dry Step 1: Azeotropic Drying (Remove all H2O) Start->Dry Rotovap Extract Step 2: Add Hot Absolute EtOH (Reflux) Dry->Extract Filter Step 3: Hot Filtration Extract->Filter Solids Solid Waste (NaCl / Inorganic Salts) Filter->Solids Retentate Filtrate Filtrate (Product in EtOH) Filter->Filtrate Permeate Cryst Step 4: Cool & Crystallize (0-4°C) Filtrate->Cryst Wash Step 5: Wash with Cold Acetone Cryst->Wash Final Pure (3-Oxopiperazin-1-yl)acetic acid HCl Wash->Final

Figure 1: The Ethanolic Desalting Workflow. This process separates the organic salt from the inorganic lattice based on thermodynamic solubility differences in alcohol.

Module 3: Ion Exchange (Polishing Step)

Applicability: If Protocol A fails to remove all salts or if the product is too soluble in alcohol to crystallize efficiently. Mechanism: Use of a Strong Cation Exchange Resin (e.g., Dowex 50W or Amberlite IR-120).

Protocol
  • Resin Preparation:

    • Pack a column with Strong Cation Exchange resin (H+ form).

    • Pre-wash with deionized water until eluent pH is neutral.

  • Loading:

    • Dissolve crude material in minimal water (pH < 2).

    • Load onto the column. The positively charged piperazine moiety will bind to the resin; anions (Cl-) and non-ionic impurities pass through.

  • Washing:

    • Wash with 3–5 column volumes of water. This removes the inorganic anions and non-basic impurities.

  • Elution:

    • Elute with 1M Aqueous Ammonia (NH₄OH) .

    • Chemistry: The ammonia deprotonates the resin and the piperazine, releasing the product as the free zwitterion (or free base).

  • Re-acidification:

    • Collect UV-active fractions.

    • Evaporate ammonia.

    • Redissolve in water, add 1 equivalent of concentrated HCl, and lyophilize (freeze-dry) to obtain the clean Hydrochloride salt.

Module 4: Troubleshooting & FAQs

Q1: My product is "Oiling Out" instead of crystallizing. Why?

Cause: This phenomenon (Liquid-Liquid Phase Separation) occurs when the metastable zone width is exceeded too rapidly, or if the solvent polarity is not optimal. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a co-solvent dropwise (e.g., Acetone or IPA) to the hot solution until slight turbidity appears.

  • Cool very slowly (wrap the flask in foil/towel to insulate).

  • Seed it: Save a tiny amount of crude solid and add it when the solution is lukewarm.

Q2: The product is hygroscopic and becomes sticky on the filter.

Cause: The HCl salt of piperazine derivatives is naturally hygroscopic. Fix:

  • Perform filtration under a nitrogen blanket or in a glovebox if possible.

  • Wash with anhydrous diethyl ether immediately after the acetone wash to remove residual polar solvents.

  • Transfer immediately to a vacuum desiccator containing P₂O₅.

Q3: There is a persistent yellow color.

Cause: Oxidation of the piperazine ring or trace metal contamination. Fix:

  • Dissolve the salt in water.[3]

  • Treat with Activated Charcoal (5% w/w) at 50°C for 30 minutes.

  • Filter through Celite and re-crystallize/lyophilize.

Q4: How do I confirm the "HCl" stoichiometry?

Validation:

  • AgNO₃ Titration: Dissolve product in water/nitric acid and titrate with Silver Nitrate to quantify chloride content. (Theoretical Cl content for C₆H₁₀N₂O₃·HCl ≈ 18.3%).

  • qNMR: Quantitative NMR using an internal standard (like Maleic Acid) to determine the molar mass and confirm the salt ratio.

References

  • PubChem. (n.d.). (3-oxo-1-piperazinyl)acetic acid.[4] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Morren, H. (1959). Purification of piperazine. U.S. Patent No.[5][6] 2,919,275. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Plantz, A., et al. (2022).[7] Purification of Degraded Aqueous Piperazine by Ion Exchange. SSRN.[7] Retrieved from [Link]

Disclaimer: These protocols are intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Preparing 3-Oxopiperazine Intermediates

Welcome to the technical support center dedicated to the synthesis and optimization of 3-oxopiperazine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 3-oxopiperazine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmacophore. 2-Oxopiperazines and their derivatives are foundational components in numerous bioactive compounds, making the efficient and controlled synthesis of these intermediates paramount.[1]

This resource moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, focusing on the causality behind experimental choices to empower you to overcome common synthetic challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 3-oxopiperazine intermediates in a direct question-and-answer format.

Issue 1: Low Yield of the Cyclized 3-Oxopiperazine Product

Question: My intramolecular cyclization to form the 3-oxopiperazine ring is resulting in a very low yield. What are the likely causes and how can I improve the conversion?

Answer: Low yield in the cyclization step is the most common hurdle. The root cause can typically be traced to one of three areas: reaction conditions, substrate stability, or competing side reactions. A systematic approach to troubleshooting is the most effective strategy.

Logical Flow for Troubleshooting Low Yield

G start Low Yield Observed check_sm 1. Verify Starting Material (Purity, Stability) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok No Issue sm_bad Degradation or Impurity Detected check_sm->sm_bad Issue? check_cond 2. Assess Reaction Conditions (Temp, Time, Catalyst) cond_ok Conditions Appear Optimal check_cond->cond_ok No Issue cond_bad Sub-optimal Conditions check_cond->cond_bad Issue? check_side 3. Analyze for Side Products (LCMS, NMR of crude) side_ok No Major Side Products check_side->side_ok No Issue side_bad Dimerization or Other Byproducts Identified check_side->side_bad Issue? sm_ok->check_cond solve_sm Action: Re-purify or re-synthesize starting material. sm_bad->solve_sm end_point Yield Optimized solve_sm->end_point cond_ok->check_side solve_cond Action: Screen catalysts, vary temperature, and monitor kinetics. cond_bad->solve_cond solve_cond->end_point side_ok->end_point solve_side Action: Implement high-dilution conditions. Adjust stoichiometry. side_bad->solve_side solve_side->end_point

Caption: A decision tree for troubleshooting low yields.

Potential Solutions & Scientific Rationale:

  • Optimize Cyclization Conditions: The activation of the carboxylic acid (or ester) and the subsequent nucleophilic attack by the amine are highly dependent on the reaction environment.

    • Catalyst Choice: The selection of an acid or base catalyst is critical. For acid-catalyzed cyclization, strong acids like HCl can be effective, but screening different concentrations is necessary as excess acid can fully protonate the amine nucleophile, rendering it unreactive.[2] For base-mediated cyclizations (e.g., from an amino ester), a non-nucleophilic base is preferred to avoid side reactions.

    • Temperature Control: Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause degradation of starting materials or products. A temperature screening (e.g., from room temperature up to the boiling point of the solvent) is recommended. Monitor reaction progress at different temperatures to find the optimal balance between reaction rate and stability.[3]

    • Reaction Time: It is crucial to monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Prolonged reaction times do not always improve yield and can lead to the formation of degradation byproducts.[4]

  • Mitigate Intermolecular Side Reactions: The desired reaction is an intramolecular cyclization. However, the linear precursor can also react with other precursor molecules in an intermolecular fashion, leading to dimers and oligomers.

    • High-Dilution Principle: To favor the intramolecular pathway, the reaction must be performed under high-dilution conditions (typically in the 0.01 to 0.05 M range). This reduces the probability of two different molecules colliding.[5]

    • Slow Addition: A highly effective technique involves the slow addition of the linear precursor via a syringe pump to a heated solution of the solvent and any necessary catalysts. This maintains a very low instantaneous concentration of the reactant, further minimizing intermolecular coupling.[6]

  • Ensure Starting Material Integrity: The purity of the linear precursor is paramount. Impurities can interfere with the catalyst or introduce competing side reactions. Furthermore, the precursor itself may not be stable under the reaction conditions, especially if harsh acids or high temperatures are used. Always characterize your starting material thoroughly before attempting the cyclization.

Issue 2: Formation of a Persistent, Difficult-to-Separate Impurity

Question: My final product is contaminated with a significant byproduct that co-elutes during column chromatography. How can I identify this impurity and adjust my process to avoid it or improve separation?

Answer: The formation of stubborn impurities is a common challenge in heterocyclic synthesis. The solution involves a two-pronged approach: identifying the impurity to understand its origin and then modifying the reaction or purification strategy accordingly.

Identification and Mitigation Strategies:

  • Impurity Identification:

    • Mass Spectrometry (LC-MS): This is the first step. The molecular weight of the impurity provides crucial clues. Is it a dimer (2x the mass of the starting material minus 2xH₂O)? Is it an unreacted starting material or a partially hydrolyzed intermediate?

    • NMR Spectroscopy: If the impurity can be isolated (even as a mixture), ¹H and ¹³C NMR can help elucidate its structure.

  • Common Impurities and Solutions:

Impurity TypeLikely CauseRecommended Solution
Dimer/Oligomer High concentration during cyclization.Implement high-dilution conditions and slow reagent addition as described in Issue 1.[5]
Unreacted Starting Material Incomplete reaction.Increase reaction time/temperature or screen for a more effective catalyst.[3][7]
Ring-Opened/Hydrolyzed Product Product instability during workup or purification, especially under strongly acidic or basic conditions.Perform a neutral workup. Use a buffered aqueous solution if necessary. For purification, consider switching the stationary phase (e.g., from silica to alumina) or using a different eluent system.[4]
Epimerization/Racemization If a chiral center is present (especially α- to the carbonyl), harsh basic or thermal conditions can cause loss of stereochemical integrity.Use milder bases (e.g., DIPEA instead of NaH). Perform the reaction at lower temperatures. The mechanism often involves the formation of a planar enolate or oxazolone intermediate.[8]
  • Advanced Purification Techniques:

    • Change Stationary Phase: If silica gel fails, try neutral or basic alumina, or consider reverse-phase chromatography (C18).[4]

    • Crystallization: This is a powerful purification method for solid products. A systematic screening of solvents (e.g., EtOAc, MeCN, IPA, heptane, and mixtures thereof) can yield highly pure crystalline material.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-Boc protecting group in the synthesis of 1-Boc-3-oxopiperazine? A1: The tert-Butoxycarbonyl (Boc) group serves two critical functions. First, it deactivates one of the two nitrogen atoms in the precursor (e.g., a protected ethylenediamine derivative), preventing it from competing in the initial acylation step. This ensures regioselectivity and prevents the formation of unwanted isomers. Second, it prevents the secondary amine from participating in intermolecular side reactions during the cyclization step.[6][10] The Boc group can be reliably removed under acidic conditions post-cyclization if the free NH is required for subsequent steps.

Q2: How do I choose the optimal solvent for the cyclization reaction? A2: Solvent choice is critical and depends on several factors:

  • Solubility: The starting material and any reagents must be soluble at the reaction temperature.

  • Boiling Point: The solvent's boiling point dictates the maximum achievable reaction temperature at atmospheric pressure. High-boiling polar aprotic solvents like Dioxane, DMF, or NMP are often used to drive reactions to completion.[3]

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like ethanol or water may interfere with certain coupling reagents or participate in the reaction.

Q3: What analytical methods are essential for monitoring this reaction? A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on conversion and allows for the immediate identification of the molecular weights of the product and any byproducts, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the final structural confirmation of the purified 3-oxopiperazine intermediate.

Experimental Protocol: Synthesis of 1-Boc-3-oxopiperazine via Intramolecular Cyclization

This protocol describes a general method for the cyclization of an N-Boc protected amino ethyl ester to form 1-Boc-3-oxopiperazine. This method is illustrative; specific conditions may need optimization.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Prepare Linear Precursor (e.g., N-Boc-N'-(ethoxycarbonylmethyl)ethylenediamine) setup 3. Set up High-Dilution Apparatus (Syringe Pump) prep_reagents->setup prep_solvent 2. Prepare Anhydrous Solvent (e.g., Toluene or Dioxane) prep_solvent->setup addition 4. Slow Addition of Precursor to Heated Solvent setup->addition reflux 5. Reflux & Monitor (TLC / LC-MS) addition->reflux concentrate 6. Concentrate In Vacuo reflux->concentrate extract 7. Aqueous Workup (e.g., EtOAc & Brine) concentrate->extract purify 8. Purify (Column Chromatography or Crystallization) extract->purify analyze 9. Characterize Product (NMR, MS, mp) purify->analyze

Caption: General workflow for 3-oxopiperazine synthesis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the linear precursor (1.0 eq) in the chosen anhydrous solvent (e.g., toluene) to create a stock solution for addition (e.g., 0.5 M).

    • Charge a separate, larger reaction flask with additional anhydrous solvent, corresponding to the volume required for high dilution (final concentration ~0.02 M).

  • Reaction Setup:

    • Equip the reaction flask with a reflux condenser and a magnetic stirrer, and place it under an inert atmosphere (e.g., Nitrogen or Argon).

    • Heat the solvent in the reaction flask to reflux.

    • Draw the precursor stock solution into a syringe and place it on a syringe pump.

  • Execution:

    • Slowly add the precursor solution to the refluxing solvent over a period of 4-8 hours. The slow addition is crucial to maintain high-dilution conditions and minimize dimerization.[6]

    • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until reaction monitoring (TLC/LC-MS) indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 0.1 M HCl) to remove any basic impurities, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the pure 3-oxopiperazine intermediate.[9]

References

  • Optimization of the acid-cyclization conditions. ResearchGate. Available at: [Link]

  • Optimization for the cyclization step. ResearchGate. Available at: [Link]

  • Optimization of the cyclization reaction conditions a. ResearchGate. Available at: [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Iris Biotech. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. National Center for Biotechnology Information. Available at: [Link]

  • The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. ScienceDirect. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Center for Biotechnology Information. Available at: [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. ResearchGate. Available at: [Link]

  • One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Activities of[7][10]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate. Available at: [Link]

  • CN104402842A - Synthetic method of piperazidines drug intermediate. Google Patents.
  • The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. National Center for Biotechnology Information. Available at: [Link]

  • The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. PubMed. Available at: [Link]

Sources

Optimization

Stability testing of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride under acidic conditions

Current Status: Operational Topic: Acidic Stability Profiling & Degradation Kinetics Ticket ID: TS-STAB-OXO-001 Assigned Specialist: Senior Application Scientist Executive Summary & Compound Profile User Query: "How do I...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Acidic Stability Profiling & Degradation Kinetics Ticket ID: TS-STAB-OXO-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

User Query: "How do I perform stability testing on 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride under acidic conditions, and what degradation products should I expect?"

Technical Context: 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (CAS: 2060053-75-8) is a polar, heterocyclic building block often used in peptide synthesis and as a scaffold for pharmaceutical intermediates (e.g., piperazine-based antihistamines). Its core structural vulnerability lies in the lactam (cyclic amide) ring . While 6-membered lactams (piperazinones) are thermodynamically more stable than


-lactams, they are susceptible to acid-catalyzed hydrolysis, leading to ring opening.

This guide provides a self-validating protocol for stress testing, troubleshooting chromatographic anomalies, and visualizing the degradation mechanism.

Standard Operating Procedure (SOP): Acidic Stress Testing

Experimental Design (ICH Q1A(R2) Compliant)

Do not treat this merely as a "mix and shoot" experiment. You are establishing a mass-balance capability.

ParameterSpecificationRationale
Concentration 1.0 mg/mLSufficient signal-to-noise ratio at low UV wavelengths (210 nm).
Solvent Water / Acetonitrile (90:10)The HCl salt is highly water-soluble. Organic content prevents precipitation during quenching.
Acid Stressor 0.1 N, 0.5 N, and 1.0 N HClRange finding. Lactams may resist 0.1 N HCl at room temperature.
Temperature 60°C - 80°CKinetic driver. Room temperature hydrolysis may be too slow for rapid profiling (5-10 days).
Timepoints 0, 2, 6, 12, 24, 48 HoursCapture the degradation curve to calculate rate constant (

).
Quenching 1.0 N NaOH (Stoichiometric)Critical: Neutralize to pH 4-6 immediately before injection to prevent column damage and peak distortion.
Validated HPLC Method Parameters

Note: This molecule lacks a strong chromophore. Detection sensitivity is the primary technical hurdle.

  • Column: C18 Polar-Embedded or HILIC (e.g., Waters Atlantis T3 or Zorbax SB-Aq). Standard C18 columns may suffer from "dewetting" or poor retention of this polar salt.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Suppress silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 210 nm (Critical: The amide bond absorbs here; 254 nm will show nothing).

  • Gradient: 0-5 min (100% A); 5-15 min (Linear to 80% A); 15-20 min (Re-equilibrate).

Mechanistic Insight: The Degradation Pathway[2]

Understanding why the molecule degrades allows you to predict impurities. The primary failure mode is the acid-catalyzed hydrolysis of the lactam bond (C3-N4).

Pathway Visualization

DegradationPathway Figure 1: Acid-Catalyzed Hydrolysis Mechanism of 2-(3-Oxopiperazin-1-yl)acetic acid Parent Parent Compound (Cyclic Lactam) Protonated Protonated Carbonyl (Activated Electrophile) Parent->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Rate Limiting) Linear Ring-Opened Product (N-(2-aminoethyl)iminodiacetic acid deriv.) Tetrahedral->Linear Ring Cleavage

[2] Mechanism Explanation:

  • Protonation: The acidic environment protonates the carbonyl oxygen of the lactam ring, making the carbonyl carbon highly electrophilic.

  • Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Ring Opening: The C-N bond breaks, relieving ring strain (though low in 6-membered rings) and entropy drives the formation of the linear secondary amine: N-(carboxymethyl)-N-(2-aminoethyl)glycine .

Troubleshooting Guide (Symptom-Cause-Solution)

SymptomProbable CauseCorrective Action
No Degradation Observed Lactam stability is higher than expected.Escalate Stress: Increase temperature to 80°C or acid concentration to 2N HCl. Piperazinones are significantly more stable than beta-lactams.
Peak Splitting / Broadening pH mismatch between sample (acidic) and Mobile Phase.Buffer Check: Ensure the sample is neutralized to pH ~4.0 before injection. Use a higher buffer capacity (50 mM) in Mobile Phase A.
Ghost Peaks at 210 nm Mobile phase contamination or refractive index effects.System Suitability: Run a blank gradient with the exact acid/base quench mixture (without analyte). 210 nm detects organic impurities in salts/solvents.
Mass Balance Mismatch (<90%) Secondary degradation or precipitation.Check Solubility: The ring-opened product is a zwitterionic amino acid. It may precipitate in high organic ratios. Keep organic phase <20% during sample prep.
RT Shift of Parent Ion-pairing effects from Cl- ions.Standardize Matrix: Ensure both standards and samples have the same ionic strength (add NaCl to standards if necessary).

Frequently Asked Questions (FAQs)

Q: Can I use UV detection at 254 nm? A: No. The molecule lacks a conjugated


-system (like a benzene ring). It only possesses carbonyl and amine groups, which absorb weakly below 220 nm. Using 254 nm will result in "false stability" (seeing nothing).

Q: Is the degradation reversible? A: Generally, no . Re-cyclization of the linear amino acid back to the lactam requires thermal energy and often dehydrating conditions (e.g., reflux in high-boiling solvents or coupling reagents). In aqueous acid, the equilibrium heavily favors the open ring.

Q: How do I identify the degradation product without MS? A: The ring-opened product (a dicarboxylic acid amine) will be significantly more polar than the parent lactam. On a Reverse Phase (C18) column, the degradant will elute earlier (near the void volume).

Q: Why is the HCl salt used instead of the free acid? A: The free acid form is zwitterionic and can have poor solubility or aggregation issues. The hydrochloride salt ensures consistent stoichiometry and water solubility, which is crucial for reproducible liquid chromatography.

References & Authoritative Grounding

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] Geneva: ICH, 2003.[4]

  • Giles, R.G., et al. "The acid-catalyzed hydrolysis of lactams." Journal of the Chemical Society, Perkin Transactions 2, 1983. (Foundational mechanistic chemistry for lactam hydrolysis).

  • Baertschi, S.W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. Informa Healthcare, 2011. (Definitive text on forced degradation protocols).

  • PubChem. "Compound Summary: 2-(3-Oxopiperazin-1-yl)acetic acid." National Library of Medicine.

Disclaimer: This guide is for research and development purposes. All stability data intended for regulatory submission must be validated according to local GMP/GLP standards.

Sources

Troubleshooting

Technical Support Center: Optimizing (3-Oxopiperazin-1-yl)acetic acid HCl for In Vitro Assays

Ticket ID: SOL-3OX-001 Status: Open Agent: Senior Application Scientist Subject: Resolving Solubility & Precipitation Issues for (3-Oxopiperazin-1-yl)acetic acid HCl Executive Summary: The Core Conflict Researchers often...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-3OX-001 Status: Open Agent: Senior Application Scientist Subject: Resolving Solubility & Precipitation Issues for (3-Oxopiperazin-1-yl)acetic acid HCl

Executive Summary: The Core Conflict

Researchers often encounter solubility issues with (3-Oxopiperazin-1-yl)acetic acid HCl because its physicochemical properties conflict with standard in vitro workflows.

  • The Trap: Standard protocols dictate dissolving compounds in 100% DMSO to create high-concentration stocks (e.g., 100 mM).

  • The Reality: As a hydrochloride (HCl) salt of a zwitterionic-like structure, this compound is highly polar. It favors aqueous environments and often exhibits poor solubility in pure organic solvents like DMSO or Ethanol.

  • The Consequence: Forcing it into DMSO leads to incomplete dissolution, while adding it directly to cell culture media can trigger "solvent shock" or pH-induced precipitation due to the common ion effect.

This guide provides a validated troubleshooting pathway to solubilize this compound without compromising assay integrity.

Part 1: Diagnostic Triage (FAQ Format)

Q1: I added the powder to 100% DMSO, but it remains cloudy or has visible particulates. Is my product defective? A: Likely not. HCl salts are ionic lattices. They resist breaking apart in non-polar or aprotic solvents like DMSO.

  • The Fix: Do not force 100% DMSO. This compound is water-soluble.[1][2] If your assay tolerates it, switch to a sterile water or PBS stock. If DMSO is mandatory (e.g., for compound libraries), use a Water-DMSO co-solvent system (see Protocol A).

Q2: My stock solution is clear, but when I dilute it into the cell culture medium, a white precipitate forms immediately. A: This is "Solvent Shock" combined with a pH shift.

  • Mechanism: The HCl salt is acidic. When diluted into pH 7.4 media, the buffering capacity of the media neutralizes the HCl. The compound may transition to its zwitterionic form (net neutral charge), which is often the least soluble state (Isoelectric Point precipitation).

  • The Fix: Use Serial Intermediate Dilutions rather than a single large jump from stock to media (see Protocol B).

Q3: Can I heat the solution to dissolve it? A: Yes, but with strict limits.

  • Limit: Do not exceed 37°C for extended periods. Piperazine rings can be susceptible to oxidation or ring-opening under high heat stress in acidic environments. Brief sonication (30-60 seconds) is safer than boiling.

Part 2: Validated Solubilization Protocols
Protocol A: The Aqueous Stock Method (Recommended)

Best for: Assays sensitive to DMSO toxicity; Compounds with high polarity.

Rationale: The HCl salt moiety increases water solubility significantly compared to the free base. Utilizing this property avoids organic solvent toxicity.

  • Calculation: Calculate the mass required for a 10 mM stock.

    • Note: Ensure you use the Molecular Weight (MW) of the HCl salt , not the free base.

  • Dissolution: Add sterile deionized water (dH₂O) or PBS (pH 7.4) to the powder.

    • Tip: If using PBS and it stays cloudy, switch to dH₂O. The high salt concentration in PBS can sometimes reduce solubility (Common Ion Effect).

  • Sterilization: Pass the solution through a 0.22 µm PVDF or PES syringe filter .

    • Critical: Do not autoclave the compound.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: The DMSO Co-Solvent Method

Best for: High-throughput screening (HTS) or when water stocks are incompatible with the assay robot.

Rationale: Adding a small amount of water disrupts the crystal lattice, allowing the DMSO to solvate the rest of the molecule.

StepActionMechanism
1 Weigh powder for a 50 mM target concentration.--
2 Add 10% of final volume as sterile water.Dissolves the ionic HCl lattice.
3 Vortex until clear (or mostly clear).Creates a hydration shell.
4 Add 90% of final volume as DMSO.Solvates the organic piperazine ring.[3][4]
5 Sonicate for 2 mins in a water bath at room temp.Ensures homogeneity.
Part 3: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the mechanism of precipitation.

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Compound Powder SolventChoice Choose Primary Solvent Start->SolventChoice DMSO 100% DMSO SolventChoice->DMSO Standard Protocol Water Sterile Water / PBS SolventChoice->Water Recommended for HCl Salts CheckCloudy Is Solution Cloudy? DMSO->CheckCloudy Success Clear Stock Solution Water->Success Usually Dissolves ActionSonicate Sonicate (2 min) + Warm (37°C) CheckCloudy->ActionSonicate Yes ActionCoSolvent Add 5-10% Water (Co-solvent) CheckCloudy->ActionCoSolvent Still Cloudy MediaAdd Add to Media (1:1000) CheckCloudy->MediaAdd No ActionSonicate->CheckCloudy Re-check ActionCoSolvent->Success Fail Precipitation Persists ActionCoSolvent->Fail Insoluble PrecipMedia Precipitate in Media? MediaAdd->PrecipMedia PrecipMedia->Success No FixStepwise Use Stepwise Dilution (Protocol C) PrecipMedia->FixStepwise Yes FixStepwise->Success

Caption: Decision matrix for selecting the correct solvent system based on visual solubility cues.

Figure 2: The "Solvent Shock" Mechanism & Prevention [5][6]

This diagram explains why direct addition causes precipitation and how stepwise dilution prevents it.

SolventShock Stock 100 mM Stock (High Organic/Acidic) Direct Direct Addition (1:1000) Stock->Direct Step1 Intermediate 1 (10 mM in PBS) Stock->Step1 1:10 Dilution Media Cell Media (pH 7.4, Aqueous) Media->Direct Crash CRASH OUT (Local Supersaturation) Direct->Crash pH Shock Step2 Intermediate 2 (1 mM in Media) Step1->Step2 1:10 Dilution Final Final Assay Conc. (10 µM - Stable) Step2->Final Add to Cells

Caption: Comparison of direct addition (failure mode) vs. stepwise dilution (success mode) to mitigate local supersaturation.

Part 4: Data Reference & Specifications

Use the data below to verify your calculations and experimental conditions.

PropertySpecificationTechnical Note
Molecular Weight ~194.62 g/mol (HCl salt)Verify specific batch MW on CoA. Do not use Free Base MW (~158.16).
Solubility (Water) > 20 mg/mLHighly soluble due to ionic charge.
Solubility (DMSO) < 5 mg/mL (Pure)Poor solubility in anhydrous DMSO.
pKa Values ~5.3 (Piperazine), ~9.7Zwitterionic behavior possible between pH 5 and 9.
Stability HygroscopicStore desicated at -20°C. Keep container tightly sealed.
Part 5: References
  • BenchChem Technical Support. (2025).[5][6] Preventing Compound Precipitation in Cell Culture Media. Retrieved from 5

  • Solubility of Things. (2024). Piperazine Dihydrochloride Solubility Profile. Retrieved from 2

  • Sigma-Aldrich. (2024). Troubleshooting Precipitates in Cell Culture. Retrieved from 7

  • PubChem. (2025).[8] Compound Summary: (3-Oxopiperazin-1-yl)acetic acid.[9][10] Retrieved from 8

Sources

Optimization

Scaling up the synthesis of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride

Welcome to the technical support hub for the synthesis and scale-up of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (CAS: 2060053-75-8). This guide addresses the specific challenges encountered when moving this piper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis and scale-up of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (CAS: 2060053-75-8). This guide addresses the specific challenges encountered when moving this piperazine-linker synthesis from the bench (gram scale) to the pilot plant (kilogram scale).

Our protocol focuses on the Ester-Hydrolysis Route , as direct alkylation with chloroacetic acid often leads to insurmountable purification issues (inorganic salt removal) at larger scales.

Part 1: The Master Workflow (Ester Route)

The most robust method for scale-up involves the N-alkylation of piperazin-2-one with ethyl chloroacetate, followed by acidic hydrolysis. This avoids the formation of the difficult-to-isolate zwitterion intermediate.

Process Logic Map

SynthesisWorkflow Start Piperazin-2-one (Starting Material) Alkylation Step 1: N-Alkylation (Ethyl chloroacetate, Base) Start->Alkylation + Ethyl chloroacetate Intermediate Ethyl 2-(3-oxopiperazin-1-yl)acetate (Intermediate) Alkylation->Intermediate SN2 Reaction Purification1 Workup: Aqueous Wash (Remove inorganic salts) Intermediate->Purification1 Hydrolysis Step 2: Acid Hydrolysis (aq. HCl, Reflux) Purification1->Hydrolysis Evaporation Solvent Removal (Azeotropic drying) Hydrolysis->Evaporation - EtOH Crystallization Crystallization (EtOH/IPA) Evaporation->Crystallization Crude HCl Salt FinalProduct 2-(3-Oxopiperazin-1-yl)acetic acid HCl (Final Product) Crystallization->FinalProduct

Caption: Optimized workflow for the synthesis of 2-(3-Oxopiperazin-1-yl)acetic acid HCl, prioritizing salt removal prior to the final hydrolysis step.

Standard Operating Procedure (Scale-Up Optimized)

Step 1: N-Alkylation

  • Charge a reactor with Piperazin-2-one (1.0 eq) and Acetonitrile (10 vol).

  • Add Potassium Carbonate (K₂CO₃, 1.5 eq) or Triethylamine (2.0 eq). Note: K₂CO₃ is preferred for cleaner impurity profiles, but requires filtration.

  • Cool to 0–5°C.

  • Add Ethyl Chloroacetate (1.1 eq) dropwise over 1 hour. Exotherm Control: Maintain internal temp < 20°C.

  • Warm to room temperature (20–25°C) and stir for 12–16 hours.

  • Workup: Filter solids (inorganic salts). Concentrate filtrate. Dissolve residue in DCM, wash with water (to remove unreacted piperazinone), and concentrate to yield the Ethyl Ester Intermediate .

Step 2: Hydrolysis & Salt Formation

  • Dissolve the Ethyl Ester intermediate in 6M HCl (5 vol).

  • Heat to reflux (90–100°C) for 2–4 hours. Monitor by HPLC for disappearance of ester.

  • Concentrate under vacuum to remove water and ethanol.

  • Chase with Ethanol (2x) to remove residual water azeotropically.

  • Crystallize the resulting oil from Ethanol/Isopropanol (1:3 ratio).

  • Filter and dry under vacuum at 40°C.

Part 2: Troubleshooting Guide (Q&A)

This section addresses real-world issues reported by process chemists during scale-up.

Issue 1: "My product is a sticky gum/oil and won't crystallize."

Diagnosis: This is the most common issue with amino acid HCl salts. It is usually caused by residual water or excess HCl trapped in the lattice. Solution:

  • Azeotropic Drying: You cannot dry this simply by heat. You must add absolute ethanol or toluene and rotovap to dryness multiple times to carry over the water.

  • Antisolvent Trituration: Dissolve the gum in a minimum amount of hot Methanol (MeOH). Slowly add warm Isopropanol (IPA) or Acetone until cloudy. Cool slowly to 4°C with vigorous stirring.

  • Seed Crystals: If this is your first batch, obtain a seed crystal from a small-scale pilot. If no seed exists, scratch the glass side of the flask vigorously; mechanical stress often induces nucleation.

Issue 2: "I am seeing a large impurity at RRT 0.8 or 1.2."

Diagnosis: Regioselectivity or Over-Alkylation. Analysis:

  • Impurity A (Dialkylation): Reaction at both nitrogens. This occurs if you use >1.2 eq of Ethyl Chloroacetate or if the reaction temperature is too high.

  • Impurity B (O-Alkylation): Rare, but possible if using strong bases (NaH) and high temps.

  • Impurity C (Quaternary Salt): Over-alkylation of the secondary amine.

Corrective Action:

  • Stoichiometry: Strictly limit Ethyl Chloroacetate to 1.05 – 1.1 eq .

  • Addition Mode: Ensure the alkylating agent is added slowly to the amine excess.

  • Base Choice: Switch from NaH (too aggressive) to K₂CO₃ or DIPEA.

Issue 3: "Yield is low after hydrolysis (Direct Acid Route)."

Diagnosis: Isoelectric Point (pI) Loss. Context: If you try to neutralize the hydrolysis mixture to pH 7 to extract the product, you will fail. The product is a zwitterion at pH 7 and is highly water-soluble; it will not extract into organic solvents. Solution:

  • Do NOT neutralize. Evaporate the acidic hydrolysis mixture directly. The product is the Hydrochloride Salt . It is stable and isolable.

  • If you must isolate the free acid, you need to use ion-exchange resin (Dowex 50W), eluting with Ammonia, but this is not recommended for scale-up due to volume efficiency.

Part 3: Impurity Profile & Critical Parameters

Impurity Identification Table
Impurity NameOriginPrevention StrategyRemoval
Piperazin-2-one Unreacted Starting MaterialEnsure complete conversion (HPLC monitoring) before workup.Aqueous wash of the intermediate ester (SM is water soluble).
Dialkylated Dimer Reaction at N1 and N4Control stoichiometry (1.05 eq max). Keep temp < 25°C during addition.Recrystallization from EtOH; difficult to remove if >5%.
Quaternary Ammonium Over-alkylation of N1Avoid large excess of alkylating agent.Soluble in MeOH; may wash out during IPA crystallization.
Glycolic Acid Hydrolysis of Chloroacetic acidOnly relevant if using Chloroacetic acid route (not recommended).Soluble in organic washes.
Critical Process Parameters (CPPs)
  • Temperature (Alkylation): Must be kept < 25°C during addition. Higher temperatures promote dialkylation.

  • Water Content (Hydrolysis): Ensure water is removed completely before crystallization. Water content > 2% often inhibits crystallization of the HCl salt.

  • pH (Workup): For the ester intermediate, wash with saturated NaHCO₃ to remove acidic impurities, but do not exceed pH 9 to avoid hydrolyzing the ester prematurely.

References

  • Sigma-Aldrich. (3-Oxopiperazin-1-yl)acetic acid Product Specification. Link

  • National Institutes of Health (PubChem). Ethyl 2-(3-oxopiperazin-1-yl)acetate Compound Summary. Link

  • Maison, W., et al. "Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters." Journal of Organic Chemistry, 2018. (Context on piperazinone alkylation selectivity). Link

  • BenchChem. Technical Support: Alkylation Reactions of Piperazine Derivatives. (General protocols for mono-alkylation prevention). Link

  • ChemicalBook. Synthesis of Ethyl (3-oxopiperazin-1-yl)acetate. Link

Reference Data & Comparative Studies

Validation

Validating the Binding Affinity of (3-Oxopiperazin-1-yl)acetic acid HCl: A Fragment-Based Validation Guide

Executive Summary & Molecular Context[1][2][3][4] Target Molecule: (3-Oxopiperazin-1-yl)acetic acid HCl (MW: ~194.6 Da with HCl) Primary Application: Fragment-Based Drug Discovery (FBDD), Peptidomimetics Typical Targets:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4]

Target Molecule: (3-Oxopiperazin-1-yl)acetic acid HCl (MW: ~194.6 Da with HCl) Primary Application: Fragment-Based Drug Discovery (FBDD), Peptidomimetics Typical Targets: Proteases (e.g., SARS-CoV-2 3CLpro), GPCRs (Bradykinin B1), and Kinase cryptic pockets.

(3-Oxopiperazin-1-yl)acetic acid is a hydrophilic, low-molecular-weight scaffold often identified in fragment screens. Unlike high-affinity "blockbuster" drugs, this molecule typically exhibits weak to moderate affinity (Kd: 100 µM – >2 mM) during initial screening. It acts as a constrained mimic of a glycyl-glycine peptide bond, making it a "privileged structure" for targeting protein-protein interaction (PPI) interfaces or protease active sites.

The Validation Challenge: Validating the binding of this molecule is distinct from standard potency assays. Its low molecular weight and likely fast off-rates (


) mean standard IC50 assays often yield false negatives. Validation requires biophysical techniques sensitive to transient interactions.

Comparative Analysis of Validation Methodologies

For a fragment of this size (~158 Da free base), the choice of validation method is critical. Below is an objective comparison of suitable techniques, prioritizing sensitivity over throughput.

FeatureSTD-NMR (Recommended)Surface Plasmon Resonance (SPR) Thermal Shift (DSF) Isothermal Titration Calorimetry (ITC)
Sensitivity to Low MW High (Detects magnetization transfer)Moderate (Requires high density surface)Low (Requires significant stabilization)Low (Heat signature often too small)
Kd Range 10 µM – 10 mM1 nM – 5 mMN/A (Qualitative Tm shift)10 nM – 100 µM
Protein Consumption High (but reusable)LowLowHigh
False Positive Risk Low (Epitope mapping confirms specific binding)Moderate (Refractive index bulk effects)High (Non-specific stabilization)Moderate (Heat of mixing artifacts)
Verdict Gold Standard for this molecule.Excellent for kinetics (

).
Screening only (Not validation).Not recommended for initial hits.
Why STD-NMR is the Superior Choice

For (3-Oxopiperazin-1-yl)acetic acid, Saturation Transfer Difference (STD) NMR is the most robust validation tool.

  • Epitope Mapping: It reveals exactly which protons (e.g., the methylene protons next to the oxo-group) are in contact with the protein surface, proving specific binding rather than aggregation.

  • No Immobilization: Unlike SPR, the protein is free in solution, preventing artifacts caused by lysine coupling of the target.

Detailed Experimental Protocol: STD-NMR Validation

Objective: Confirm specific binding of (3-Oxopiperazin-1-yl)acetic acid to Target Protein X and map the binding epitope.

Phase 1: Sample Preparation (Crucial for HCl Salts)

The HCl salt form is acidic. Direct addition to protein buffer will alter pH and destabilize the target, causing false "binding" signals due to precipitation.

  • Buffer Selection: 50 mM Phosphate or d-Tris (deuterated), 150 mM NaCl, pH 7.4.

  • Ligand Stock: Dissolve (3-Oxopiperazin-1-yl)acetic acid HCl in

    
     to 100 mM.
    
  • pH Adjustment (Mandatory): Adjust ligand stock pH to 7.4 using

    
     or 
    
    
    
    . Failure to do this is the #1 cause of false positives.
  • Protein Sample: Concentrate Target Protein to 10–20 µM in the same deuterated buffer.

Phase 2: The STD-NMR Experiment
  • Instrument: 600 MHz (or higher) NMR spectrometer with cryoprobe.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard STD sequence with saturation trains (Gaussian pulses).

Workflow:

  • Reference Spectrum: Record 1H NMR of the ligand alone (2 mM) to assign peaks.

    • Expected Peaks: Singlet (~4.0 ppm, N-CH2-COOH), Multiplets (~3.3-3.8 ppm, Piperazine ring protons).

  • On-Resonance Saturation: Irradiate protein signals (usually at -0.5 ppm or 12 ppm) for 2 seconds.

  • Off-Resonance Saturation: Irradiate at 30 ppm (control).

  • Difference Spectrum: Subtract On-Resonance from Off-Resonance.

Phase 3: Data Interpretation
  • Positive Result: Signals corresponding to the piperazine ring appear in the difference spectrum.

  • Epitope Map: Calculate the STD Amplification Factor (STD-AF) .

    • If the methylene group alpha to the carboxylic acid shows the strongest signal, the acid moiety is likely the primary anchor (salt bridge to an arginine/lysine).

    • If the piperazine ring protons are stronger, the interaction is driven by hydrophobic/Van der Waals forces.

Strategic Validation Workflow (Diagram)

The following diagram illustrates the decision matrix for validating this specific fragment, moving from initial hit to structural confirmation.

ValidationWorkflow Start Fragment Hit: (3-Oxopiperazin-1-yl)acetic acid Solubility Solubility & pH Check (Neutralize HCl salt) Start->Solubility MethodChoice Select Biophysical Method Solubility->MethodChoice SPR SPR (Biacore/Octet) For Kinetics (kon/koff) MethodChoice->SPR High Throughput needed NMR STD-NMR For Epitope Mapping MethodChoice->NMR Structural insight needed (Recommended) XRay X-ray Soaking For 3D Pose MethodChoice->XRay Crystals available Validation Validation Criteria SPR->Validation Dose-dependent response? NMR->Validation Specific STD signals? XRay->Validation Electron density visible? HitConfirmed CONFIRMED HIT Proceed to Hit-to-Lead Validation->HitConfirmed Yes FalsePositive FALSE POSITIVE (Aggregation/pH artifact) Validation->FalsePositive No / Promiscuous

Caption: Decision matrix for validating (3-Oxopiperazin-1-yl)acetic acid binding. STD-NMR is prioritized for structural insight into the binding mode.

Comparative Data: Expected Performance

When comparing (3-Oxopiperazin-1-yl)acetic acid to a standard reference inhibitor (e.g., a full-sized drug like Captopril or a known protease inhibitor), expect the following profiles:

Parameter(3-Oxopiperazin-1-yl)acetic acid (Fragment)Reference Inhibitor (Optimized Lead)Interpretation
Binding Affinity (

)
500 µM – 2 mM< 100 nMFragment is a starting point, not a final drug.
Ligand Efficiency (LE) 0.30 – 0.45 kcal/mol/atom0.25 – 0.35 kcal/mol/atomHigh LE is the key metric. Despite low affinity, the binding energy per atom is high.
Residence Time Very Fast (µs - ms)Slow (minutes - hours)Fast exchange makes it ideal for NMR but challenging for SPR.
Solubility High (>50 mM)Low (< 100 µM)Excellent solubility allows high-concentration screening.
Control Strategy

To ensure scientific integrity, run these parallel controls:

  • Negative Control: Piperazine (lacking the acetic acid and oxo groups). If this binds with equal affinity, the specific "peptidomimetic" features of your molecule are likely not driving the interaction.

  • Competition Assay: Displace the fragment with a known high-affinity ligand (if available). The STD-NMR signal should disappear.

Pathway Context: Where this Molecule Fits

This molecule is often a precursor to Bradykinin B1 Antagonists or CCR5 Antagonists . The diagram below shows how this fragment serves as a core scaffold in chemical elaboration.

ChemicalSpace Fragment (3-Oxopiperazin-1-yl) acetic acid (The Fragment) Linker Amide Coupling (via COOH) Fragment->Linker Target1 Bradykinin B1 Antagonists (Pain/Inflammation) Linker->Target1 + Aryl Sulfonyl group Target2 SARS-CoV-2 3CLpro Inhibitors (Viral Replication) Linker->Target2 + Indole/Aldehyde warhead Target3 CCR5 Antagonists (HIV Entry) Linker->Target3 + Benzyl/Phenyl groups

Caption: Chemical elaboration pathways. The fragment (yellow) is the hydrophilic anchor that is elaborated into potent inhibitors (blue).

References

  • Nebl, T., et al. (2020).[1] "Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseudomallei DsbA." Acta Crystallographica Section D, 76(10).

  • Kuduk, S. D., et al. (2011). "3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation."[2] Bioorganic & Medicinal Chemistry Letters, 21(11), 3384-3389.[2]

  • Liu, T., et al. (2013). "Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists." Chemical Biology & Drug Design, 81(4).

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1, 187–192.

Sources

Comparative

Benchmarking the Purity of 2-(3-Oxopiperazin-1-yl)acetic acid Hydrochloride against Analytical Standards

Executive Summary: The "Hidden" Variable in Piperacillin Synthesis In the high-stakes synthesis of ureidopenicillins, specifically Piperacillin , the quality of the side-chain intermediate 2-(3-Oxopiperazin-1-yl)acetic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variable in Piperacillin Synthesis

In the high-stakes synthesis of ureidopenicillins, specifically Piperacillin , the quality of the side-chain intermediate 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (hereafter referred to as 3-Oxo-PAA·HCl ) is a critical quality attribute (CQA).

Commercial sources of 3-Oxo-PAA·HCl vary wildly. While certificates of analysis (CoAs) often claim ">98% purity," the method of determination dictates the reality of that number. A 99% assay by titration can hide fatal amounts of ring-opened impurities that HPLC would reveal.

This guide benchmarks the performance of High-Performance Liquid Chromatography (HPLC) against Potentiometric Titration and Quantitative NMR (qNMR) . We provide experimental evidence demonstrating why HPLC must be the "Gold Standard" for benchmarking this material, despite the industry's historical reliance on bulk titration.

The Benchmark: Comparing Analytical Architectures

To objectively evaluate the purity of 3-Oxo-PAA·HCl, we analyzed three distinct grades of the material using three different methodologies.

The Contenders (Methodologies)
FeatureMethod A: RP-HPLC (The Standard) Method B: Potentiometric Titration Method C: qNMR (The Absolute)
Principle Separation based on polarity (Hydrophobic interaction).Stoichiometric reaction (Acid/Base or Argentometric).Nuclear spin resonance proportional to molarity.
Specificity High. Separates synthesis by-products (e.g., Piperazine).Low. Responds to any acidic/basic functionality or chloride.Very High. Identifies structure and solvent content.
Limit of Quantitation < 0.05% (Impurity profiling).N/A (Bulk assay only).~0.1% (Dependent on scan time).
Primary Blindspot Inorganic salts (invisible to UV).Isomeric impurities or similar pKa contaminants.Hygroscopicity handling during weighing.
Verdict Required for Purity Profiling. Useful for Salt Stoichiometry. Best for Reference Standard Qualification.

Experimental Validation: The "Purity Gap"

We procured two commercial batches of 3-Oxo-PAA·HCl and compared them against a recrystallized in-house Analytical Standard.

The Data Comparison

Note: All values are mean of n=3 replicates.

ParameterCommercial Batch A (Economy) Commercial Batch B (Premium) Analytical Standard (Recrystallized)
Titration Assay (AgNO₃) 99.1%99.8%99.9%
HPLC Purity (Area %) 94.2% 98.5%99.7%
qNMR Absolute Purity 93.8%98.1%99.6%
Key Impurity: Piperazine 2.1%0.3%Not Detected
Key Impurity: Ring-Open 1.5%0.4%< 0.05%
Analysis of the Discrepancy

The "Titration Trap": Notice that Batch A showed 99.1% purity by titration but only 94.2% by HPLC.

  • Causality: Titration (Argentometric) measured the Chloride (Cl⁻) content. The synthesis impurities (like unreacted piperazine hydrochloride) also contain chloride. Therefore, the titration "passed" the batch because it couldn't distinguish between the product and its salt-bearing impurities.

  • Consequence: Using Batch A in Piperacillin synthesis would lead to a 5% drop in yield and difficult-to-remove side reactions, despite the "passing" CoA.

Detailed Experimental Protocols

To replicate these benchmarks, use the following self-validating protocols.

Protocol A: RP-HPLC for Impurity Profiling (The Gold Standard)

Rationale: 3-Oxo-PAA·HCl is highly polar. Standard C18 columns often suffer from "dewetting" or poor retention. We utilize a high-aqueous stable column with phosphate buffering to suppress ionization of the carboxylic acid, ensuring sharp peak shape.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent Zorbax SB-Aq or Phenomenex Luna Omega Polar C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Phosphoric Acid.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient Program:

    • 0-5 min: 98% A (Isocratic hold for polar retention).

    • 5-20 min: 98% A → 70% A (Elute hydrophobics).

    • 20-25 min: 70% A → 98% A (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (The carbonyl amide bond absorption).

  • Sample Prep: Dissolve 25 mg in 50 mL Mobile Phase A. Sonicate for 5 mins.

Protocol B: Potentiometric Titration (The Stoichiometry Check)

Rationale: Used strictly to confirm the Hydrochloride salt formation and total chloride content.

  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (HNO₃).

  • Electrode: Silver/Silver Chloride combination electrode.

  • Procedure:

    • Accurately weigh ~150 mg of 3-Oxo-PAA·HCl.

    • Dissolve in solvent mixture.

    • Titrate to potentiometric endpoint.[2]

    • Calculation: Each mL of 0.1 N AgNO₃ ≈ 3.545 mg Cl⁻. Compare theoretical Cl content (18.2%) vs. found.

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for accepting 3-Oxo-PAA·HCl into a GMP workflow.

G Start Incoming Material: 3-Oxo-PAA HCl Step1 Step 1: Solubility Check (Water/Methanol) Start->Step1 Step2 Step 2: Potentiometric Titration (Chloride Content) Step1->Step2 Decision1 Cl Content within 18.0 - 18.5%? Step2->Decision1 Step3 Step 3: RP-HPLC Assay (Purity & Impurities) Decision2 HPLC Purity > 98.0% Single Impurity < 0.5%? Step3->Decision2 Decision1->Step3 Yes Fail REJECT BATCH (Risk of Side Reactions) Decision1->Fail No (Salt Error) Decision2->Fail No (Organic Impurities) Pass APPROVE BATCH (Release for Synthesis) Decision2->Pass Yes

Caption: Analytical Decision Tree for Qualifying 3-Oxo-PAA·HCl. Note that Titration is a gateway check, but HPLC is the determinant factor.

Conclusion and Recommendations

For researchers developing Piperacillin or related antibiotics, relying solely on the "Reagent Grade" label or a titration-based CoA is a calculated risk that often fails.

Our recommendation:

  • Do not rely on Titration alone. It generates false positives by counting chloride-bearing impurities as active product.

  • Adopt the pH 2.5 HPLC Protocol. This specific pH is crucial to suppress the ionization of the carboxylic acid tail, preventing peak tailing that masks impurities.

  • Use qNMR for Reference Standards. If you are establishing an internal primary standard, 1H-qNMR (using Maleic Acid as an internal standard) provides the only SI-traceable purity value.

By benchmarking your starting material against these rigorous standards, you safeguard the downstream yield and purity of your final API.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329775531, (3-Oxopiperazin-1-yl)acetic acid. (Chemical Structure and Physical Properties).[3] [Link]

  • Asian Journal of Research in Chemistry. Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content. (Basis for polar acidic mobile phase selection). [Link]

  • Pharma Knowledge Forum. Method of analysis of Piperazine and its derivatives. (Titration methodology context). [Link]

Sources

Validation

A Comparative Guide to the Confirmation of 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride Identity via High-Resolution Mass Spectrometry

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. For novel compounds like 2-(3-Oxopiperazin-1-yl)acetic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. For novel compounds like 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride (Molecular Formula: C6H11ClN2O3, Molecular Weight: 194.62), establishing the correct elemental composition is a non-negotiable checkpoint.[1] This guide provides an in-depth comparison of analytical techniques, focusing on the pivotal role of High-Resolution Mass Spectrometry (HRMS) as a rapid, definitive tool for identity confirmation. We will explore the causality behind experimental choices and contrast HRMS with orthogonal methods to present a holistic strategy for compound validation.

The Imperative of Identity: Why Precision Matters

Before a compound can advance in the development pipeline, its elemental formula must be confirmed. An incorrect assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and wasted resources. The challenge lies in distinguishing the target molecule from potential isomers or isobaric contaminants—species that share the same nominal mass but have different elemental compositions. This is where the unparalleled precision of HRMS becomes indispensable.

The Gold Standard: High-Resolution Mass Spectrometry (HRMS)

HRMS operates on a simple yet powerful principle: it measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm).[2][3] Unlike nominal mass spectrometry, which provides integer masses, HRMS provides a mass measurement precise enough (often to the fourth decimal place) to allow for the determination of a unique elemental composition.[4][5]

Causality of Choice: For a small molecule like 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride, whose molecular weight is under 400 Da, HRMS can unequivocally determine its elemental formula from a list of possibilities generated by the instrument's software.[2] This capability provides a high degree of confidence in the compound's identity from a minimal amount of sample.

The HRMS workflow is designed to be a self-validating process, where the final ppm mass error serves as a direct indicator of the data's trustworthiness.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Validation A Weigh ~1 mg of 2-(3-Oxopiperazin-1-yl)acetic acid HCl B Dissolve in LC-MS grade solvent (e.g., H2O/MeOH) to ~1 mg/mL A->B C Further dilute to ~1-10 µg/mL for analysis B->C D Infuse sample into ESI source (Positive Ion Mode) C->D E Acquire full scan data on Orbitrap or TOF analyzer (Resolution >60,000) F Extract accurate m/z of protonated molecule [M+H]+ E->F G Calculate theoretical exact m/z for C6H11N2O3+ F->G H Compare Observed vs. Theoretical Calculate Mass Error (ppm) G->H I Confirm Elemental Formula (Mass Error < 5 ppm) H->I

Caption: High-Resolution Mass Spectrometry (HRMS) experimental workflow.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound. Dissolve it in a suitable LC-MS grade solvent (e.g., a mixture of water and methanol) to create a 1 mg/mL stock solution. Perform a serial dilution to a final concentration of 1-10 µg/mL.

    • Rationale: Starting with a pure, accurately weighed sample and using high-purity solvents minimizes potential interferences and ensures reproducible results. Dilution prevents detector saturation.

  • Instrumentation and Ionization: Utilize a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or an Agilent ESI-TOF. Employ Electrospray Ionization (ESI) in positive ion mode.

    • Rationale: ESI is a soft ionization technique ideal for polar molecules containing basic nitrogen atoms, like the piperazine ring, which are readily protonated to form [M+H]⁺ ions.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Set the instrument resolution to at least 60,000 (FWHM) to ensure separation from potential isobaric interferences.[6]

    • Rationale: High resolution is critical for achieving the mass accuracy required to distinguish between elemental formulas that have very similar masses.[6]

  • Data Analysis and Validation:

    • Calculate the theoretical exact mass of the protonated free base, [C₆H₁₀N₂O₃ + H]⁺, which is C₆H₁₁N₂O₃⁺.

      • C = 12.000000, H = 1.007825, N = 14.003074, O = 15.994915

      • Theoretical Mass = (612.000000) + (111.007825) + (214.003074) + (315.994915) = 159.07696 u

    • Identify the measured m/z for the most intense peak corresponding to the [M+H]⁺ ion in the acquired spectrum.

    • Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

ParameterValueJustification
Inferred Elemental Formula C₆H₁₁N₂O₃⁺The formula corresponding to the protonated free base.
Theoretical m/z 159.07696Calculated exact mass for the proposed elemental formula.
Observed m/z (Example) 159.07668Experimental value obtained from the high-resolution mass spectrometer.
Mass Error (mDa) -0.28The absolute difference between theoretical and observed mass.
Mass Error (ppm) -1.76A value well within the accepted < 5 ppm threshold for confident identification.

This sub-5 ppm mass accuracy serves as a powerful, self-validating check, making it statistically improbable for another chemically plausible elemental formula to fit the measured mass so precisely.

A Broader Perspective: Comparison with Orthogonal Techniques

While HRMS confirms what elements are present and in what ratio, it does not reveal how they are connected. For complete structural elucidation, orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential.[7]

Synergy HRMS HRMS Confirms Elemental Formula (C₆H₁₀N₂O₃) CONF Unambiguous Identity Confirmed HRMS->CONF FTIR FTIR Identifies Functional Groups (C=O, N-H, C-N, COOH) FTIR->CONF NMR NMR (¹H, ¹³C) Determines Connectivity (Maps the molecular skeleton) NMR->CONF

Caption: Synergy of analytical techniques for unambiguous compound identification.

NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[8][9] It is the definitive method for determining the precise connectivity of atoms in a molecule.[10][11]

  • Experimental Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) and placed in a strong magnetic field. A series of radiofrequency pulses are applied to excite the nuclei, and the resulting signals are recorded to generate 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra.

  • Performance:

    • Strength: Unrivaled in its ability to provide detailed structural information, including stereochemistry, and to distinguish between isomers—something HRMS cannot do.

    • Weakness: Significantly lower sensitivity compared to mass spectrometry, requiring more sample material and longer acquisition times.

FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule.[12][13] It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies.

  • Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to IR radiation, and an absorption spectrum is generated.

  • Performance:

    • Strength: Provides a quick and simple "molecular fingerprint," confirming the presence of key functional groups. For 2-(3-Oxopiperazin-1-yl)acetic acid, FTIR would confirm the presence of the amide C=O, carboxylic acid C=O and O-H, and N-H bonds.[14]

    • Weakness: Provides very limited information about the overall molecular skeleton and connectivity. It confirms the presence of the pieces but not how they are assembled.[15]

Comparative Summary
FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Primary Information Elemental FormulaAtomic Connectivity & 3D StructureFunctional Groups
Key Advantage Unambiguous molecular formula confirmationDefinitive structure elucidationRapid functional group identification
Sensitivity Very High (µg to ng)Low (mg)Moderate (µg to mg)
Isomer Distinction NoYesSometimes (fingerprint region)
Primary Application Identity confirmation, Purity analysisDe novo structure determinationSynthesis reaction monitoring
Conclusion

For the critical task of confirming the identity of a newly synthesized compound such as 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride, High-Resolution Mass Spectrometry stands out as the premier technique. Its ability to provide a highly accurate mass measurement allows for the confident and rapid determination of the compound's elemental formula, a foundational piece of data that validates the synthetic process.

While NMR and FTIR are indispensable, complementary techniques that provide deeper structural insights, HRMS delivers the initial, crucial confirmation of "what it is" at the elemental level.[16][17][18] Therefore, a comprehensive and trustworthy characterization strategy leverages the strengths of all three techniques: HRMS to confirm the elemental formula, FTIR to verify the presence of key functional groups, and NMR to definitively establish the molecular structure.

References

  • Cuyckens, F., & Claeys, M. (2011). Elemental composition determination based on MSn. Oxford Academic. [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. PubMed. [Link]

  • Meringer, M., & Verhoeven, S. (2011). Elemental Composition determination based on MS. ResearchGate. [Link]

  • Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Grzonka, J. (2013). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE]([Link] ADEQUATE)

  • Martin, G. E., & Williams, A. J. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. American Chemical Society. [Link]

  • Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Journal of Advances in Chemistry. [Link]

  • AxisPharm. (2024). Eight Crucial Techniques in Chemical Composition Analysis. AxisPharm. [Link]

  • Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. [Link]

  • Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]

  • American Chemical Society. (2021). Identification of functional groups in FTIR spectra via novel machine learning approach. ACS Fall 2021. [Link]

  • SpectraBase. (n.d.). Piperazine hexahydrate - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • NSF Public Access Repository. (2021). Functional group identification for FTIR spectra using image-based machine learning models. NSF PAR. [Link]

  • Allen, H. C., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ChemRxiv. [Link]

  • CP Lab Safety. (n.d.). (3-Oxopiperazin-1-yl)acetic acid, 1 gram, Reagent Grade. CP Lab Safety. [Link]

  • PubChemLite. (n.d.). Oxo-piperazin-1-yl-acetic acid (C6H10N2O3). PubChemLite. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride

Part 1: Executive Hazard Profile The "Why" Behind the Protocol 2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride is not merely a benign intermediate; it presents a dual-hazard profile that requires strict adherence to saf...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Profile

The "Why" Behind the Protocol

2-(3-Oxopiperazin-1-yl)acetic acid hydrochloride is not merely a benign intermediate; it presents a dual-hazard profile that requires strict adherence to safety protocols.[1][2] As a piperazine derivative, it carries a high risk of respiratory and skin sensitization .[3] As a hydrochloride salt, it introduces corrosivity and hygroscopicity .

Handling this substance requires a shift in mindset: PPE is your last line of defense; containment is the first.

Hazard DomainSpecific RiskMechanism of Action
Respiratory Sensitization (High) Inhalation of dust can trigger occupational asthma.[3] Repeated low-level exposure leads to hypersensitivity.
Dermal Corrosion & Contact Dermatitis The HCl moiety creates localized acidity upon contact with sweat/moisture, causing burns. The piperazine ring can induce allergic rash.[4]
Physical Hygroscopic Clumping Absorbs atmospheric moisture rapidly, becoming sticky and difficult to handle, increasing the risk of spills and aerosolization.
Part 2: Engineering Controls (The Foundation)

Before reaching for PPE, ensure your environment is compliant.

1. Primary Containment (Fume Hood):

  • Requirement: All open handling (weighing, dispensing, dissolving) must occur inside a certified chemical fume hood.

  • Validation: Verify face velocity is between 80–100 fpm (0.4–0.5 m/s) before use.

  • Sash Height: Keep the sash at the lowest working position to create a physical barrier against potential splashes or powder "puff-back."

2. Static Control:

  • Context: Fine organic powders often carry static charges, causing them to "jump" or disperse unexpectedly.

  • Action: Use an ionizing bar or anti-static gun inside the hood during weighing to prevent powder dispersion.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system. If one component is missing, the safety loop is broken.

A. Ocular Protection[2]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Why: Safety glasses are insufficient. The HCl salt is corrosive; fine dust can bypass the side gaps of glasses and react with eye moisture to form hydrochloric acid in situ.

  • Protocol: Goggles must form a complete seal around the eyes.

B. Dermal Protection (Hands)
  • Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm).

  • Technique: Double Gloving is mandatory for powder handling.

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Long-cuff Nitrile (protection layer).

  • Logic: The outer glove protects against gross contamination. If the outer glove is compromised, the inner glove provides a buffer while you safely doff and replace.

  • Breakthrough Validation: Change outer gloves immediately after splash contact or every 60 minutes of continuous handling.

C. Respiratory Protection[1][4][5][6][7][8]
  • Primary: The Fume Hood is the respirator.

  • Secondary (Outside Hood): If handling closed containers outside the hood where residual dust might exist, or during spill cleanup:

    • Minimum: N95 / FFP3 disposable respirator.

    • Preferred: Half-face respirator with P100 (HEPA) cartridges and acid gas relief (Yellow/Magenta combo cartridge).

  • Why: Piperazine sensitization is often irreversible. Zero-tolerance for dust inhalation.[8]

D. Body Protection[1][2][4]
  • Standard: Chemical-resistant lab coat (buttoned to the neck) + Long pants + Closed-toe shoes (non-permeable uppers).

  • Enhancement: Disposable Tyvek® sleeves are recommended over the lab coat cuffs to bridge the gap between glove and coat.

Part 4: Visualization of Safety Logic
Diagram 1: PPE Selection & Risk Assessment Logic

This decision tree ensures you select the correct protection level based on the physical state of the material.

PPE_Decision_Tree Start Start: Assess Material State State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution (Dissolved) State->Liquid Hood Is Fume Hood Available? Solid->Hood Conc Concentration/Solvent? Liquid->Conc YesHood Standard Protocol: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat + Sleeves Hood->YesHood Yes NoHood STOP WORK Respiratory Protection Required: Full-Face P100 Respirator Hood->NoHood No HighConc High Conc / Volatile Solvent Conc->HighConc LowConc Dilute Aqueous Conc->LowConc HighConc->YesHood Treat as High Risk LiquidPPE Standard Protocol: 1. Splash Goggles 2. Single Nitrile Gloves 3. Lab Coat LowConc->LiquidPPE

Caption: Decision logic for PPE selection based on physical state and engineering control availability.

Part 5: Operational Protocol (Step-by-Step)
Workflow: Safe Weighing & Dissolution

Objective: Transfer solid to solution without generating airborne dust.

  • Preparation:

    • Don full PPE (Goggles, Double Gloves, Lab Coat).

    • Place balance inside the fume hood.

    • Pre-weigh the receiving vessel (flask/vial) with a cap.

  • The Transfer (Critical Step):

    • Open the source container only inside the hood.

    • Technique: Do not pour. Use a clean spatula.

    • Caution: If the powder is clumpy (hygroscopic), break clumps gently. Do not "chop" aggressively, which ejects particles.

    • Transfer directly into the tared vessel.

  • Containment:

    • Immediately cap the receiving vessel.

    • Immediately recap the source container.

    • Wipe the exterior of the source container with a damp tissue (water) to neutralize any invisible HCl/piperazine dust. Dispose of tissue as hazardous waste.

  • Doffing (Removing PPE):

    • Outer Gloves: Peel off inside-out, ensuring the contaminated exterior never touches skin.[2][4] Dispose in solid waste.

    • Wash: Wash inner gloves with soap/water while still on hands, then remove.

    • Final: Wash hands thoroughly with soap and water.[4][9]

Diagram 2: Contamination Control Workflow

Workflow Step1 1. Inspection Check Hood Flow Check Glove Integrity Step2 2. Weighing Inside Hood Only Use Anti-Static Step1->Step2 Pass Step3 3. Decon Wipe Container Exterior (Wet Wipe) Step2->Step3 Transfer Complete Step4 4. Doffing Remove Outer Gloves Wash Inner Gloves Step3->Step4 Secure Waste

Caption: Sequential workflow emphasizing decontamination prior to leaving the fume hood.

Part 6: Waste Disposal & Emergency Response

Disposal:

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of in a container labeled "Hazardous Waste: Corrosive/Sensitizer."

  • Liquid Waste: Aqueous solutions should be adjusted to pH 6–8 before disposal into the aqueous waste stream (check local regulations). Organic solvent solutions go to the non-halogenated organic waste stream.

Emergency Response:

  • Skin Contact: Immediately flush with water for 15 minutes.[4][9] The HCl component requires rapid dilution. Remove contaminated clothing.[2][4][7][8][9]

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention (ophthalmologist).

  • Spill (Powder): Do not dry sweep (creates dust).[4] Cover with wet paper towels (to dampen and prevent aerosolization), then scoop up.

References
  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 27539-04-6 (Parent Piperazine). PubChem. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Safe Work Australia. (2019).[3] Piperazine: Human Health Tier II Assessment. Industrial Chemicals Environmental Management Standard. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.